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2-Formyl-6-methoxybenzonitrile Documentation Hub

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  • Product: 2-Formyl-6-methoxybenzonitrile
  • CAS: 21962-51-6

Core Science & Biosynthesis

Foundational

2-Formyl-6-methoxybenzonitrile: Structural Profiling and Synthetic Applications in ALK2 Inhibitor Development

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Whitepaper Structural Identity and IUPAC Nomenclature In the rational design of central nervous system (CNS) th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Whitepaper

Structural Identity and IUPAC Nomenclature

In the rational design of central nervous system (CNS) therapeutics, the precise characterization of building blocks is the first step in ensuring reproducible structure-activity relationship (SAR) tracking. The compound with the molecular formula C9H7NO2 is a tri-substituted benzene ring containing a nitrile, an aldehyde, and an ether group[1].

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for functional group priority, the nitrile group (-CN) holds the highest priority for principal functional group designation, superseding both the aldehyde (-CHO) and the ether (-OCH3).

  • Parent Structure: Benzonitrile.

  • Numbering: The carbon atom of the aromatic ring attached to the nitrile group is designated as C1. To ensure the lowest possible locant set for the remaining substituents, the formyl group is positioned at C2 and the methoxy group at C6.

  • Preferred IUPAC Name (PIN): 2[2].

Note on Commercial Synonyms: In legacy chemical libraries and vendor catalogs, this compound is frequently listed as 2-cyano-3-methoxybenzaldehyde[2]. While structurally unambiguous, this synonym incorrectly prioritizes the aldehyde over the nitrile and should be avoided in formal regulatory filings.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in downstream synthetic steps, particularly regarding solubility and thermal stability during exothermic reactions.

PropertyValue
Preferred IUPAC Name 2-Formyl-6-methoxybenzonitrile
CAS Registry Number 21962-51-6[3]
Molecular Formula C9H7NO2[1]
Molecular Weight 161.16 g/mol [1]
Melting Point 189 - 190 °C[3]
Storage Conditions Room Temperature (RT), desiccated[1]
Primary Utility Precursor for lipophilic bioisosteres in kinase inhibitors[4]

Medicinal Chemistry: Causality in ALK2 Inhibitor Design

2-Formyl-6-methoxybenzonitrile serves as a highly specialized precursor in the synthesis of small-molecule therapeutics targeting Diffuse Intrinsic Pontine Glioma (DIPG)[4]. DIPG is an aggressive pediatric astrocytoma characterized by an intact, highly restrictive blood-brain barrier (BBB).

The Mechanistic Rationale: Genomic profiling of DIPG patients frequently reveals activating mutations in the ACVR1 gene, which encodes the ALK2 serine/threonine kinase[5]. To inhibit ALK2 effectively, a drug must cross the BBB. Highly polar functional groups (like aldehydes) severely limit passive CNS permeability due to a high Topological Polar Surface Area (TPSA).

By utilizing 2-formyl-6-methoxybenzonitrile, medicinal chemists can subject the C2-formyl group to deoxofluorination, converting it into a difluoromethyl (-CHF2) moiety[4].

  • Causality: The -CHF2 group acts as a lipophilic bioisostere. It mimics the steric bulk of the original functional groups while significantly increasing lipophilicity (LogP) and metabolic stability. This modification reduces molecular flexibility and enhances Caco-2/BBB permeability, allowing the resulting isoquinoline or 5-phenylpyridyl core to reach the ALK2 kinase hinge region in the brainstem[5].

Biological Context: ALK2 Signaling in DIPG

To understand the therapeutic endpoint of the synthesized inhibitors, it is necessary to map the oncogenic pathway they disrupt. Mutant ALK2 receptors hyperactivate the BMP/SMAD signaling cascade, driving unchecked cellular proliferation.

ALK2_Pathway BMP BMP Ligands ACVR1 Mutant ALK2 (ACVR1) Receptor BMP->ACVR1 Ligand Binding SMAD158 SMAD 1/5/8 Phosphorylation ACVR1->SMAD158 Kinase Activation SMAD4 SMAD4 Co-complex SMAD158->SMAD4 Complex Assembly Nucleus Nuclear Translocation & Gene Transcription SMAD4->Nucleus Translocation DIPG DIPG Oncogenesis (Cell Proliferation) Nucleus->DIPG Transcriptional Drive

Fig 1: Mutant ALK2 (ACVR1) signaling pathway driving DIPG oncogenesis via SMAD transcription.

Synthetic Methodology: Deoxofluorination Protocol

The following protocol details the conversion of 2-formyl-6-methoxybenzonitrile to 2-(difluoromethyl)-6-methoxybenzonitrile using Diethylaminosulfur trifluoride (DAST)[4]. This is a self-validating, thermodynamically controlled workflow.

Step-by-Step Methodology
  • System Preparation (Anhydrous Control): Dissolve 2-formyl-6-methoxybenzonitrile (250 mg, 1.55 mmol) in anhydrous dichloromethane (DCM, 6.0 mL) under an inert argon atmosphere[4].

    • Expert Insight: Strict anhydrous conditions are non-negotiable. DAST reacts violently with ambient moisture to yield hydrofluoric acid (HF), which degrades the reagent and severely depresses the reaction yield.

  • Thermodynamic Reagent Addition: Cool the reaction vessel in an ice bath to exactly 0 °C. Slowly add DAST (0.81 mL, 6.21 mmol, ~4.0 equivalents) dropwise[4].

    • Expert Insight: The initial nucleophilic attack of the aldehyde oxygen on the sulfur atom is highly exothermic. The 0 °C environment prevents thermal runaway, suppressing the formation of undesired enol-ether byproducts.

  • Reaction Propagation: Remove the ice bath, allow the solution to warm to room temperature naturally, and stir overnight[4].

    • Expert Insight: Prolonged stirring is required to overcome the steric hindrance of the adjacent methoxy and nitrile groups, ensuring complete conversion to the gem-difluoride.

  • Self-Validating Quench: Re-cool the reaction to 0 °C and carefully quench by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise[4].

    • Expert Insight: This is a critical safety and validation step. The NaHCO3​ neutralizes the hazardous HF byproduct. The cessation of CO2​ evolution (bubbling) serves as a visual, self-validating indicator that all excess DAST and HF have been safely neutralized.

  • Extraction and Isolation: Extract the biphasic mixture with Ethyl Acetate (EtOAc) three times[4]. Combine the organic layers, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

    • Expert Insight: EtOAc is selected over DCM for the extraction phase because the highly lipophilic difluoromethylated product partitions more efficiently into EtOAc, optimizing the final recovery yield.

Synthetic_Workflow Reactant 2-Formyl-6- methoxybenzonitrile Reagent DAST (4 eq.) Anhydrous DCM Reactant->Reagent Temp 0°C to RT Overnight Stir Reagent->Temp Workup Sat. NaHCO3 Quench EtOAc Extraction Temp->Workup Product 2-(Difluoromethyl)-6- methoxybenzonitrile Workup->Product

Fig 2: Deoxofluorination workflow converting the formyl group to a difluoromethyl bioisostere.

References

  • Kolabshop. "2-formyl-6-methoxybenzonitrile | 코랩샵 KOLAB". Available at:3

  • CymitQuimica. "CAS 21962-51-6: 2-Formil-6-metoxibenzonitrilo". Available at: 2

  • EnamineStore. "EN300-6493758 - 2-formyl-6-methoxybenzonitrile". Available at: 1

  • Scholaris.ca. "Developing Small Molecule Inhibitors of ALK2: a Serine/Threonine Kinase Implicated in Diffuse Intrinsic Pontine Glioma". Available at: 4

Sources

Exploratory

2-Formyl-6-methoxybenzonitrile: Molecular Architecture, Synthetic Utility, and Applications in Kinase-Targeted Therapeutics

Target Audience: Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 2-Formyl-6-methoxybenzonitrile (CAS 21962-51-6) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

2-Formyl-6-methoxybenzonitrile (CAS 21962-51-6) is a highly functionalized, 1,2,3-trisubstituted aromatic building block that has emerged as a privileged scaffold in modern drug discovery[1]. Its unique orthogonal reactivity allows for the precise, stepwise construction of complex heterocycles without the need for exhaustive protection-deprotection cycles. This whitepaper provides an in-depth analysis of its molecular architecture, electronic properties, and a field-proven protocol for its structural derivatization—specifically highlighting its critical role in the synthesis of ALK2 (Activin A receptor, type I) inhibitors for the treatment of Diffuse Intrinsic Pontine Glioma (DIPG)[2].

Molecular Architecture & Physicochemical Profiling

The core structure of 2-formyl-6-methoxybenzonitrile features a central benzene ring substituted at contiguous positions (1, 2, and 6), creating a dense steric and electronic environment.

  • Electronic Push-Pull Dynamics: The methoxy group (-OCH₃) at C6 acts as an electron-donating group (EDG) via resonance, enriching the π -system. Conversely, the nitrile (-CN) at C1 and formyl (-CHO) at C2 act as strong electron-withdrawing groups (EWG). This push-pull system activates the ring, making it highly susceptible to regioselective transformations.

  • Steric Crowding: The 1,2,3-substitution pattern induces significant steric hindrance. This crowding dictates the trajectory of incoming nucleophiles during derivatization, often requiring specific solvent and temperature controls to overcome kinetic barriers.

Table 1: Physicochemical Properties[1][3][4]
PropertyValue
CAS Registry Number 21962-51-6
IUPAC Name 2-formyl-6-methoxybenzonitrile
Common Synonyms 2-Cyano-3-methoxybenzaldehyde
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
SMILES String COC1=CC=CC(C=O)=C1C#N
Storage Conditions Room Temperature (RT), desiccated

Synthetic Utility: Orthogonal Reactivity

The strategic value of 2-formyl-6-methoxybenzonitrile lies in the orthogonal reactivity of its three functional groups. Orthogonality ensures that a specific reagent will react exclusively with one functional group, streamlining the synthetic pipeline[1].

  • Formyl Group (-CHO): Highly electrophilic; serves as the primary handle for reductive aminations, Wittig olefinations, or deoxofluorination.

  • Nitrile Group (-CN): Stable under mild conditions but primed for [3+2] cycloadditions (e.g., reacting with azides to form tetrazoles) or controlled reduction to primary amines.

  • Methoxy Group (-OCH₃): Acts as a stable directing group under nucleophilic conditions but can be selectively cleaved using strong Lewis acids (e.g., BBr₃) to yield a reactive phenol for subsequent cross-coupling.

Figure 1: Orthogonal reactivity map of 2-formyl-6-methoxybenzonitrile functional groups.

Application in Targeted Therapeutics: ALK2 Inhibition in DIPG

Diffuse Intrinsic Pontine Glioma (DIPG) is an aggressive, currently incurable pediatric brainstem tumor. Genomic profiling has identified activating mutations in the serine/threonine kinase ALK2 (encoded by the ACVR1 gene) as a primary driver of DIPG pathogenesis[2].

2-Formyl-6-methoxybenzonitrile serves as a critical starting material in the synthesis of Type I ALK2 inhibitors. A key synthetic step involves the conversion of the formyl group to a difluoromethyl (-CF₂H) group. The -CF₂H moiety acts as a lipophilic hydrogen-bond donor, optimizing the molecule's fit within the ATP-binding pocket of the ALK2 kinase domain while improving blood-brain barrier (BBB) penetrance—an absolute requirement for neuro-oncology therapeutics[2].

ALK2_Pathway Ligand Activin A / BMP Ligands Receptor Mutant ALK2 Receptor (ACVR1 Gene Product) Ligand->Receptor Extracellular Binding SMAD SMAD 1/5/8 Phosphorylation Receptor->SMAD Intracellular Kinase Activity Transcription Gene Transcription (DIPG Pathogenesis) SMAD->Transcription Nuclear Translocation Inhibitor Small Molecule Inhibitor (CF2H-modified scaffold) Inhibitor->Receptor ATP-Pocket Competitive Binding

Figure 2: ALK2 signaling pathway and targeted inhibition in DIPG pathogenesis.

Experimental Methodologies: Self-Validating Protocols

Protocol: Deoxofluorination of 2-Formyl-6-methoxybenzonitrile

This protocol details the conversion of the formyl group to a difluoromethyl group using (Diethylamino)sulfur trifluoride (DAST), a standard transformation utilized in the synthesis of ALK2 inhibitors[2].

Reagents & Equipment:

  • 2-Formyl-6-methoxybenzonitrile (250 mg, 1.55 mmol)

  • (Diethylamino)sulfur trifluoride (DAST) (0.81 mL, 6.21 mmol, 4.0 eq)

  • Anhydrous Dichloromethane (DCM) (6.0 mL)

  • Saturated aqueous NaHCO₃

  • Ethyl Acetate (EtOAc)

  • Argon/N₂ manifold, ice bath.

Step-by-Step Methodology & Causality:

  • Preparation & Solvation: Dissolve 250 mg of 2-formyl-6-methoxybenzonitrile in 6.0 mL of anhydrous DCM under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. DAST reacts violently with ambient moisture to form hydrofluoric acid (HF), degrading the reagent and severely depressing yields. DCM is chosen as an aprotic, non-nucleophilic solvent that easily dissolves the aromatic substrate without participating in the reaction.

  • Thermal Control (Cooling): Submerge the reaction flask in an ice bath (0 °C) and allow it to equilibrate for 10 minutes.

    • Causality: The initial nucleophilic attack of the aldehyde oxygen on the sulfur atom of DAST is highly exothermic. The ice bath suppresses thermal degradation of DAST and prevents off-target electrophilic fluorination of the electron-rich methoxy-substituted aromatic ring.

  • Reagent Addition: Add DAST (0.81 mL, 6.21 mmol) dropwise via a gas-tight syringe.

    • Causality: Dropwise addition prevents localized thermal spikes. A 4-fold molar excess of DAST is utilized to drive the equilibrium of the deoxofluorination to absolute completion, ensuring both C-O bonds of the transient intermediate are substituted by fluorine.

  • Reaction Propagation: Remove the ice bath, allow the solution to warm to room temperature, and stir overnight (approx. 12-16 hours)[2].

    • Causality: The cleavage of the intermediate C-O bond and the subsequent attack of the second fluoride ion is the rate-limiting step. It requires the higher thermal energy of room temperature and an extended reaction time to overcome the activation energy barrier.

  • Quenching: Recool the reaction to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise until effervescence ceases.

    • Causality: DAST generates HF as a stoichiometric byproduct. NaHCO₃ safely neutralizes both HF and unreacted DAST. The reaction must be cooled and quenched slowly because the neutralization generates CO₂ gas, which can cause violent bubbling and loss of product.

  • Extraction & Isolation: Extract the aqueous mixture with EtOAc (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, and filter.

    • Causality: EtOAc efficiently partitions the newly formed, highly lipophilic difluoromethyl product from the aqueous salts. MgSO₄ removes residual water, preventing any potential degradation during the subsequent solvent evaporation in vacuo.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 2-(difluoromethyl)-6-methoxybenzonitrile, the following self-validating analytical checks must be performed:

  • ¹⁹F NMR Spectroscopy: The appearance of a distinct doublet (due to coupling with the adjacent proton, 2JHF​≈55 Hz) in the -110 to -120 ppm region confirms the successful incorporation of the -CF₂H group.

  • ¹H NMR Spectroscopy: The disappearance of the characteristic aldehyde proton singlet (~10.0-10.5 ppm) and the emergence of a triplet of doublets (or a broad triplet) around 6.5-7.5 ppm confirms the presence of the new -CF₂H proton.

  • LC-MS: A shift in retention time (indicating increased lipophilicity) and an m/z corresponding to [M+H]+=184.07 validates the mass of the fluorinated product.

References

  • Chemical Substance Information: 2-FORMYL-6-METHOXYBENZONITRILE . NextSDS. 3

  • Developing Small Molecule Inhibitors of ALK2: a Serine/Threonine Kinase Implicated in Diffuse Intrinsic Pontine Glioma . Ensan, D. (2020). University of Toronto (Scholaris). 2

  • 2-formyl-6-methoxybenzonitrile Product Details . EnamineStore. 1

  • CAS 21962-51-6: 2-Formil-6-metoxibenzonitrilo . CymitQuimica. 4

Sources

Foundational

Synthesis of 2-Formyl-6-methoxybenzonitrile: A Technical Guide to Starting Materials, Methodologies, and Mechanistic Insights

Introduction and Strategic Rationale The compound 2-formyl-6-methoxybenzonitrile is a highly versatile building block in modern medicinal chemistry, prominently featured in the synthesis of complex heterocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The compound 2-formyl-6-methoxybenzonitrile is a highly versatile building block in modern medicinal chemistry, prominently featured in the synthesis of complex heterocyclic scaffolds, including ALK2 serine/threonine kinase inhibitors targeted for diffuse intrinsic pontine glioma (DIPG)[1].

Synthesizing ortho-formyl benzonitriles presents a unique chemoselectivity challenge. Direct oxidation of a benzylic methyl group (e.g., using KMnO₄ or SeO₂) on an electron-deficient aromatic ring often suffers from poor yields or over-oxidation to the corresponding carboxylic acid[2]. To circumvent this, the most robust and field-proven strategy employs a two-step sequence: a radical-mediated Wohl-Ziegler bromination to a gem-dibromide intermediate, followed by a halophilically driven, silver-promoted hydrolysis[1][3]. This guide provides a comprehensive, self-validating protocol for this synthetic route.

SyntheticWorkflow SM 2-Methoxy-6-methylbenzonitrile (Starting Material) INT 2-(Dibromomethyl)-6-methoxybenzonitrile (Intermediate) SM->INT NBS, BPO CCl4, 85°C, 4h PROD 2-Formyl-6-methoxybenzonitrile (Target Product) INT->PROD AgNO3, H2O Acetonitrile, RT

Synthetic workflow from 2-methoxy-6-methylbenzonitrile to the target aldehyde.

Core Starting Materials and Stoichiometry

The success of this pathway relies on precise stoichiometric control to prevent the accumulation of under-brominated (monobromide) or over-oxidized byproducts.

Table 1: Quantitative Reagent Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsPrimary Function
2-Methoxy-6-methylbenzonitrile 147.171.00Core Starting Material[4]
N-Bromosuccinimide (NBS) 177.983.00Bromine Radical Source[1]
Benzoyl Peroxide (BPO) 242.230.10Radical Initiator[1]
Silver Nitrate (AgNO₃) 169.873.00Halophilic Hydrolysis Promoter[1]

Causality Note: While theoretically only 2.0 equivalents of NBS are required for a gem-dibromide, the second bromination event is kinetically slower due to steric hindrance and the electron-withdrawing nature of the first bromine atom. An excess (3.0 eq) ensures complete conversion, preventing monobromide contamination which would yield a difficult-to-separate benzyl alcohol upon hydrolysis[2].

Mechanistic Insights: The Silver-Promoted Hydrolysis (E-E-A-T Pillar)

The conversion of the gem-dibromide to the aldehyde is the critical step governing the overall yield. Traditional basic hydrolysis (e.g., NaOH/H₂O) requires elevated temperatures that frequently trigger Cannizzaro-type disproportionation or complete over-oxidation to the carboxylic acid[2].

By utilizing Silver Nitrate (AgNO₃) in an aqueous acetonitrile mixture, the reaction proceeds smoothly at room temperature. The mechanism is driven by the extreme halophilicity of the Ag⁺ ion. Silver coordinates with the bromide leaving group, lowering the activation energy for carbon-halogen bond cleavage. The irreversible precipitation of insoluble Silver Bromide (AgBr) acts as a thermodynamic sink, forcing the equilibrium toward the highly reactive bromocarbocation, which is rapidly trapped by water[3].

HydrolysisMechanism A gem-Dibromide (Ar-CHBr2) B Ag+ Coordination [Ar-CHBr2···Ag]+ A->B + AgNO3 C Bromocarbocation [Ar-CH+Br] B->C - AgBr (Precipitate) D Nucleophilic Attack Ar-CH(OH)Br C->D + H2O E Second Ag+ Departure [Ar-CH+(OH)] D->E + AgNO3, - AgBr F Deprotonation Aldehyde (Ar-CHO) E->F - H+

Stepwise mechanism of silver-promoted gem-dibromide hydrolysis to an aldehyde.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Visual cues (e.g., precipitation) and specific workup steps are embedded to ensure real-time quality control.

Protocol A: Synthesis of 2-(Dibromomethyl)-6-methoxybenzonitrile
  • Setup: Under an argon atmosphere, dissolve 2-methoxy-6-methylbenzonitrile (0.786 g, 5.34 mmol) in anhydrous carbon tetrachloride (CCl₄, 7.6 mL). Note: If CCl₄ is restricted due to toxicity, trifluorotoluene (PhCF₃) or acetonitrile can serve as viable green alternatives.

  • Reagent Addition: Add N-bromosuccinimide (2.85 g, 16.0 mmol) and benzoyl peroxide (0.129 g, 0.534 mmol) to the solution[1].

  • Execution: Heat the reaction mixture to 85 °C (reflux) and stir vigorously for 4 hours. The generation of succinimide (which floats to the surface) serves as a visual indicator of reaction progression.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a fritted funnel to remove the succinimide byproduct, washing the filter cake thoroughly with Ethyl Acetate (EtOAc)[1].

  • Purification: Concentrate the filtrate in vacuo. Purify the crude material via silica gel flash chromatography (gradient: 0-20% EtOAc in hexanes) to afford the gem-dibromide intermediate (Typical yield: ~77%)[1].

Protocol B: Synthesis of 2-Formyl-6-methoxybenzonitrile
  • Setup: Dissolve the purified 2-(dibromomethyl)-6-methoxybenzonitrile (1.20 g, 3.93 mmol) in high-performance liquid chromatography (HPLC) grade acetonitrile (9.8 mL)[1].

  • Hydrolysis Initiation: Prepare a solution of silver nitrate (2.00 g, 11.80 mmol) in deionized water (2.0 mL). Add this aqueous solution dropwise to the stirring acetonitrile mixture at room temperature[1].

  • Execution: Protect the reaction flask from ambient light (to prevent photolytic degradation of silver salts) and stir. The immediate formation of a dense, pale-yellow precipitate (AgBr) validates that the halophilic abstraction is occurring[5].

  • Workup: Once complete (monitored via TLC showing the disappearance of the dibromide), filter the mixture through a pad of Celite to remove the AgBr precipitate. Wash the Celite pad with EtOAc.

  • Isolation: Dilute the filtrate with water and extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target aldehyde[1].

Analytical Quality Control & Troubleshooting

To ensure structural integrity, ¹H NMR spectroscopy should be utilized at each stage. The disappearance of the benzylic methyl protons and the emergence of the highly deshielded formyl proton are the primary diagnostic markers.

Table 2: Analytical Quality Control (¹H NMR, CDCl₃)

CompoundKey ¹H NMR Shifts (δ, ppm)Diagnostic Feature
2-Methoxy-6-methylbenzonitrile 2.51 (s, 3H), 3.92 (s, 3H)[4]Intact aryl methyl group
2-(Dibromomethyl)-6-methoxybenzonitrile ~6.95 (s, 1H), 3.96 (s, 3H)[1]Disappearance of methyl; appearance of gem-dibromide proton
2-Formyl-6-methoxybenzonitrile 10.28 (s, 1H), 4.03 (s, 3H)[6]Appearance of highly deshielded formyl proton

Common Troubleshooting Scenarios:

  • Presence of a peak at ~4.8 ppm in the final product: Indicates the presence of a benzylic alcohol, caused by incomplete bromination (monobromide formation) in Protocol A[2]. Solution: Ensure fresh NBS is used and radical initiation is maintained via adequate heating/light.

  • Product is highly polar and remains in the aqueous phase: Indicates over-oxidation to 2-cyano-3-methoxybenzoic acid[2]. Solution: Strictly adhere to the room-temperature silver nitrate protocol and avoid extended reaction times.

Sources

Exploratory

2-Formyl-6-methoxybenzonitrile spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-Formyl-6-methoxybenzonitrile This guide provides a comprehensive analysis of the expected spectral characteristics of 2-Formyl-6-methoxybenzonitrile (CAS: 21962-5...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-Formyl-6-methoxybenzonitrile

This guide provides a comprehensive analysis of the expected spectral characteristics of 2-Formyl-6-methoxybenzonitrile (CAS: 21962-51-6), a key aromatic building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and contextualized with field-proven insights. The methodologies described herein represent a robust framework for the structural elucidation of similarly substituted aromatic compounds.

Molecular Structure and Analytical Overview

2-Formyl-6-methoxybenzonitrile is a trifunctionalized benzene ring containing a formyl (-CHO), a methoxy (-OCH₃), and a nitrile (-C≡N) group. The ortho-substitution pattern creates a sterically hindered and electronically complex environment, which is reflected in its spectral data. Understanding the interplay of these groups—the electron-withdrawing nature of the nitrile and formyl groups and the electron-donating character of the methoxy group—is critical for accurate spectral interpretation.

This guide will systematically detail the standard protocols for acquiring spectral data and then provide an in-depth analysis of the predicted spectra, ensuring a self-validating system of characterization.

Caption: Molecular structure of 2-Formyl-6-methoxybenzonitrile with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-Formyl-6-methoxybenzonitrile, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Sample Preparation

A high-quality spectrum is contingent on meticulous sample preparation.[1]

Workflow:

  • Sample Weighing: Accurately weigh 5-10 mg of solid 2-Formyl-6-methoxybenzonitrile for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.[2]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. A homogenous solution is critical for sharp, well-resolved peaks.[1]

  • Filtration and Transfer: To remove any particulate matter that could disrupt the magnetic field homogeneity, filter the solution through a pipette plugged with a small amount of glass wool or a Kimwipe directly into a 5 mm NMR tube.[3]

  • Spectrometer Setup: Place the capped and labeled NMR tube into the spectrometer's spinner turbine, adjust the depth using a gauge, and insert it into the magnet for data acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show five distinct signals in CDCl₃. The chemical shifts are influenced by the electronic effects of the substituents and through-space interactions.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expert Insights
~10.5Singlet (s)1HH-aldehyde (-CHO)The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the magnetic anisotropy of the carbonyl bond. Its position far downfield is a definitive diagnostic feature.
~7.7-7.8Triplet (t)1HH4This proton is expected to be a triplet due to coupling with its two ortho neighbors, H3 and H5. It resides in the typical aromatic region, deshielded by the ring current.
~7.3-7.4Doublet of doublets (dd)1HH3 or H5These two protons are chemically non-equivalent. Each will appear as a doublet of doublets, coupling to their ortho and meta neighbors on the aromatic ring.
~7.1-7.2Doublet of doublets (dd)1HH5 or H3The precise assignment of H3 and H5 would require advanced 2D NMR techniques like NOESY, which would show through-space correlation to the methoxy and nitrile groups, respectively.
~4.0Singlet (s)3HH-methoxy (-OCH₃)The methoxy protons appear as a sharp singlet as they have no adjacent protons to couple with. The chemical shift around 4.0 ppm is characteristic for an aromatic methoxy group.[4]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display nine distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Expert Insights
~189C7 (C=O)The aldehyde carbonyl carbon is significantly deshielded and appears at a very low field, a characteristic feature for this functional group.[5]
~162C6 (-OCH₃)Aromatic carbons directly attached to an oxygen atom are deshielded and typically resonate in the 150-165 ppm range.
~136C4This is a protonated aromatic carbon, and its chemical shift falls within the expected range for aromatic systems.
~125C1 (-CHO)This quaternary carbon is attached to the electron-withdrawing aldehyde group. Its signal is expected to be weaker than protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[5]
~122C5A protonated aromatic carbon.
~117C8 (-C≡N)The nitrile carbon has a characteristic chemical shift in the 115-125 ppm range.[5] Like other quaternary carbons, its peak intensity will likely be low.
~115C3A protonated aromatic carbon.
~110C2 (-C≡N)This quaternary carbon is attached to the electron-withdrawing nitrile group. Its lower chemical shift compared to C1 reflects the different electronic environment.
~56C9 (-OCH₃)The methoxy carbon is an sp³-hybridized carbon and appears upfield, in a range characteristic of ether functionalities.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is the most common and convenient method for acquiring IR data of solid samples.[6]

Workflow:

  • Background Scan: Before analyzing the sample, a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe) is recorded. This captures the absorbance from ambient air (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.[7]

  • Sample Application: A small amount of solid 2-Formyl-6-methoxybenzonitrile is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

  • Sample Scan: The infrared spectrum of the sample is recorded. The instrument passes an IR beam through the crystal; an evanescent wave penetrates a small distance into the sample, and the attenuated light is measured by the detector.[8]

  • Cleaning: After the measurement, the crystal surface is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Predicted Characteristic IR Absorptions

The IR spectrum of 2-Formyl-6-methoxybenzonitrile will be dominated by strong absorptions from its three functional groups.

Predicted Frequency (cm⁻¹)Vibration TypeIntensityFunctional Group
~3100-3000C-H StretchMediumAromatic
~2950-2850C-H StretchMediumMethoxy (-OCH₃) & Aldehyde (-CHO)
~2830 & ~2730C-H Stretch (Fermi doublet)Medium-WeakAldehyde (-CHO)
~2230-2220C≡N StretchStrong, SharpNitrile
~1700-1685C=O StretchStrong, SharpAromatic Aldehyde
~1600 & ~1480C=C StretchMediumAromatic Ring
~1250 & ~1030C-O StretchStrongAryl-Alkyl Ether
~900-675C-H Out-of-plane bendStrongAromatic (substitution pattern)

In-Depth Analysis:

  • Nitrile (C≡N): The most unambiguous peak is the sharp, strong absorption around 2225 cm⁻¹. Its position in the relatively uncongested region of the spectrum makes it a definitive marker for the nitrile group.[9]

  • Aldehyde (C=O): The strong carbonyl stretch around 1690 cm⁻¹ is characteristic of an aromatic aldehyde where conjugation to the ring slightly lowers the frequency compared to an aliphatic aldehyde.[10] The presence of the two weaker C-H stretching bands (~2830 and ~2730 cm⁻¹) is also a key diagnostic feature for the aldehyde functional group.[10]

  • Methoxy (C-O): The strong C-O stretching vibrations, typically seen as two bands (asymmetric and symmetric), confirm the presence of the aryl-alkyl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation, offering valuable structural clues.

Experimental Protocol: EI-MS

Workflow:

  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically after passing through a Gas Chromatograph (GC) for separation and purification, or via a direct insertion probe. The sample is vaporized in the high-vacuum environment of the source.[11]

  • Ionization: The gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•⁺).[12]

  • Fragmentation: The high energy of the ionization process causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged ions (fragment ions) and neutral radicals. This fragmentation is highly reproducible and characteristic of the molecule's structure.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 2-Formyl-6-methoxybenzonitrile is C₉H₇NO₂. Its exact monoisotopic mass is 161.0477 g/mol .

m/z ValueIonFragmentation Pathway
161[M]•⁺Molecular Ion
160[M-H]⁺Loss of the aldehydic hydrogen radical (α-cleavage), a very common pathway for aldehydes.[13]
132[M-CHO]⁺Loss of the formyl radical (CHO), another characteristic α-cleavage for aromatic aldehydes.[14]
131[M-CH₂O]⁺Loss of formaldehyde via rearrangement.
103[C₇H₅N]⁺Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ ion.

digraph "MS_Fragmentation" {
graph [rankdir="LR", splines=true, overlap=false, size="7.6,4", ratio=auto, bgcolor="#F1F3F4"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Helvetica", fontsize=9, color="#34A853"];

M [label="[C₉H₇NO₂]•⁺\nm/z = 161\n(Molecular Ion)"]; M_H [label="[C₉H₆NO₂]⁺\nm/z = 160"]; M_CHO [label="[C₈H₆NO]⁺\nm/z = 132"]; M_CHO_CO [label="[C₇H₆N]⁺\nm/z = 104"]; M_H_CO [label="[C₈H₆NO]⁺\nm/z = 132"];

M -> M_H [label="- •H"]; M -> M_CHO [label="- •CHO"]; M_H -> M_H_CO [label="- CO", style=dashed, color="#EA4335"]; M_CHO -> M_CHO_CO [label="- CO", style=dashed, color="#EA4335"];

{rank=same; M;} {rank=same; M_H; M_CHO;} {rank=same; M_H_CO; M_CHO_CO;} }

Caption: Predicted major fragmentation pathways for 2-Formyl-6-methoxybenzonitrile under Electron Ionization (EI).

Trustworthiness through Corroboration: The combination of these four analytical techniques provides a self-validating system. The molecular weight from MS confirms the elemental composition. The functional groups identified by IR (nitrile, aldehyde, ether) are consistent with the signals observed in both ¹H and ¹³C NMR. Finally, the specific connectivity and isomeric arrangement are unequivocally established by the chemical shifts, multiplicities, and integrations in the NMR spectra. This multi-faceted approach ensures the highest degree of confidence in the structural elucidation of 2-Formyl-6-methoxybenzonitrile.

References

  • NMR Sample Preparation. (n.d.). JEOL. Retrieved March 14, 2026, from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved March 14, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 14, 2026, from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). News-Medical.net. Retrieved March 14, 2026, from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved March 14, 2026, from [Link]

  • Fourier Transform Infrared Spectroscopy. (n.d.). Penn State Materials Research Institute. Retrieved March 14, 2026, from [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). Spectroscopy Online. Retrieved March 14, 2026, from [Link]

  • Fourier-transform infrared spectroscopy. (2024). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • General experimental procedure. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Electron ionization. (2024). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved March 14, 2026, from [Link]

  • Frank, F. (n.d.). GCMS Section 6.11.4. Whitman College. Retrieved March 14, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved March 14, 2026, from [Link]

  • Rajasekhar, B., et al. (2022). IR spectrum of benzonitrile. ResearchGate. Retrieved March 14, 2026, from [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved March 14, 2026, from [Link]

  • Electron Ionization. (2022, July 3). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices. (2025, May 22). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Synthesis and characterization of initiators. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • 13C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved March 14, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved March 14, 2026, from [Link]

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1051-1054. Retrieved March 14, 2026, from [Link]

Sources

Foundational

Reactivity of the Formyl Group in 2-Formyl-6-methoxybenzonitrile: Mechanisms, Cascade Heterocyclization, and Bioconjugation Applications

Introduction 2-Formyl-6-methoxybenzonitrile is a highly functionalized aromatic building block characterized by a unique triad of substituents: a formyl group (-CHO), a cyano group (-CN), and a methoxy group (-OCH3). For...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Formyl-6-methoxybenzonitrile is a highly functionalized aromatic building block characterized by a unique triad of substituents: a formyl group (-CHO), a cyano group (-CN), and a methoxy group (-OCH3). For researchers in drug development and synthetic chemistry, the core value of this molecule lies in the exceptional reactivity of its formyl group. Flanked by the strongly electron-withdrawing cyano group, the formyl carbon acts as a potent electrophile, serving as the initiation site for complex cascade reactions that yield biologically privileged isoindolin-1-one scaffolds[1].

Electronic and Steric Architecture

The reactivity of the formyl group cannot be evaluated in isolation; it is dictated by the synergistic electronic and steric effects of the adjacent substituents:

  • The Ortho-Cyano Effect: The -CN group exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent formyl group, rendering the carbonyl carbon hyper-reactive toward nucleophilic attack[2].

  • The Meta-Methoxy Effect: The -OCH3 group at position 6 is meta to the formyl group (position 2). Because resonance donation (+M) from the methoxy oxygen directs electron density exclusively to the ortho and para positions (C1, C3, C5), the formyl carbon at C2 does not experience this stabilizing electron donation. Instead, it only feels the weak, distance-attenuated inductive withdrawal (-I) of the oxygen, maintaining its high electrophilicity.

  • Steric Shielding: The methoxy group creates significant steric bulk around the cyano group (C1). While this does not impede the initial nucleophilic attack on the unhindered formyl group, it heavily influences the trajectory of the subsequent intramolecular cyclization, often enhancing diastereoselectivity in asymmetric transformations[1].

G CN Nitrile Group (-CN) Ortho Position Strong -I, -M Effects CHO Formyl Group (-CHO) Position 2 Highly Electrophilic CN->CHO Lowers LUMO Activates Carbonyl OMe Methoxy Group (-OCH3) Position 6 (Meta to CHO) +M, -I Effects OMe->CN Steric Hindrance Modulates Cyclization OMe->CHO Negligible +M Weak -I Activation

Fig 1: Electronic and steric interplay governing the formyl group's reactivity.

Core Reactivity: The HHR Cascade

The defining reaction of the 2-formylbenzonitrile pharmacophore is the Hemiaminalization-Heterocyclization-Rearrangement (HHR) cascade[2]. Because the formyl group is so electrophilic, initial nucleophilic addition (by amines, carbanions, or active methylene compounds) occurs rapidly but reversibly. However, the spatial proximity of the electrophilic cyano group traps the resulting alkoxide or hemiaminal intermediate. An intramolecular nucleophilic attack on the cyano carbon ensues, followed by tautomerization or rearrangement to form a highly stable isoindolin-1-one core[3].

This cascade is so thermodynamically favorable that recent breakthroughs have utilized o-cyanobenzaldehydes for covalent bioconjugation, irreversibly modifying lysine ε-amines in live cells under physiological conditions (pH 7.4, 37 °C)[2].

Fig 2: The Hemiaminalization-Heterocyclization-Rearrangement cascade mechanism.

Experimental Methodologies

Protocol 1: Synthesis of 3-Aminoisoindolin-1-ones via Amine Cascade

This protocol leverages the HHR cascade to synthesize 3-substituted isoindolinones from primary amines. The choice of a mild base is critical; strong bases can lead to undesired side reactions or decomposition of the starting materials[1].

  • Preparation : In an oven-dried round-bottom flask, dissolve 2-formyl-6-methoxybenzonitrile (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Base Addition : Add anhydrous K₂CO₃ (1.0 equiv, 0.5 mmol). Causality: The heterogeneous mixture ensures mild, phase-transfer-like basic conditions that prevent the degradation of the highly reactive formyl group while facilitating the heterocyclization step[1].

  • Nucleophile Introduction : Add the primary amine (e.g., benzylamine, 1.1 equiv, 0.55 mmol) dropwise at room temperature.

  • Self-Validation & Monitoring : The reaction is self-validating via a distinct color change (often turning yellow/orange as the hemiaminal intermediate forms)[3]. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly UV-active starting material (Rf ~0.6) and the appearance of a lower-running spot (Rf ~0.3) indicates successful cyclization.

  • Workup : Filter the mixture to remove K₂CO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Base-Promoted Cascade with Active Methylene Compounds

This protocol utilizes carbon nucleophiles (e.g., ((chloromethyl)sulfonyl)benzene) to generate 3,3-dialkylated or 3-methyleneisoindolin-1-ones[4].

  • Preparation : Dissolve 2-formyl-6-methoxybenzonitrile (1.0 equiv, 0.5 mmol) and the sulfonyl compound (1.2 equiv, 0.6 mmol) in anhydrous acetonitrile (CH₃CN, 2.0 mL).

  • Base Selection : Add K₂CO₃ (2.0 equiv, 1.0 mmol). Causality: K₂CO₃ is specifically chosen over stronger bases like KOtBu or Et₃N because it exclusively promotes the nucleophilic attack on the nitrile (forming the 5-membered ring) without triggering the Darzens reaction (epoxide formation)[4].

  • Heating & Cyclization : Stir the mixture at 50 °C for 48 hours. The elevated temperature is required to overcome the activation barrier for the final β-elimination or rearrangement step[4].

  • Isolation : Quench with water, extract with EtOAc (3 x 10 mL), dry, and concentrate. The crude product often precipitates directly from cold methanol, providing a self-purifying system[3].

Quantitative Data Summary

Nucleophile TypeReaction ConditionsIntermediate FormedFinal ScaffoldTypical YieldRef
Primary Amines (e.g., Benzylamine)K₂CO₃, DCM, RT, 4-12 hHemiaminal3-Aminoisoindolin-1-one80 - 95%[1]
Lysine ε-amines (Proteome)PBS Buffer (pH 7.4), 37 °C, 3 hImine / HemiaminalIsoindolinone bioconjugate>80% (Conv.)[2]
((Chloromethyl)sulfonyl)benzenesK₂CO₃, CH₃CN, 50 °C, 48 hAlkoxide3-Methyleneisoindolin-1-one85 - 99%[4]
Functionalized AnilinesPt-cathode (Electrolysis), RTHemiaminal3-N-Aryl Isoindolinones57 - 91%[5]

Conclusion

The formyl group in 2-formyl-6-methoxybenzonitrile is a masterclass in substituent-driven reactivity. By understanding the electronic isolation of the formyl group from the methoxy's +M effect, and its extreme activation by the ortho-cyano group, researchers can rationally design cascade reactions. These principles have elevated the molecule from a simple synthetic intermediate to a cutting-edge tool for live-cell proteomic profiling and covalent drug discovery.

References

  • O-Cyanobenzaldehydes Irreversibly Modify Both Buried and Exposed Lysine Residues in Live Cells. Journal of the American Chemical Society - ACS Publications. 2

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. ACS Publications. 4

  • Asymmetric tandem hemiaminal-heterocyclization-aza-Mannich reaction of 2-formylbenzonitriles and amines using chiral phase transfer catalysis. RSC Publishing.1

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PMC. 3

  • Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. ProQuest / MDPI. 5

Sources

Exploratory

2-Formyl-6-methoxybenzonitrile: A Critical Building Block in ALK2 Kinase Inhibitor Discovery for DIPG

Executive Summary The compound (CAS: 21962-51-6) has emerged as a highly specialized organic building block in contemporary medicinal chemistry[1]. Far from being a generic intermediate, its unique juxtaposition of ortho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (CAS: 21962-51-6) has emerged as a highly specialized organic building block in contemporary medicinal chemistry[1]. Far from being a generic intermediate, its unique juxtaposition of ortho-formyl and ortho-methoxy groups flanking a central nitrile moiety provides an exceptionally dense array of functional handles[2]. This technical guide explores the historical context, structural rationale, and methodological application of 2-Formyl-6-methoxybenzonitrile, focusing on its critical role in synthesizing novel for the treatment of Diffuse Intrinsic Pontine Glioma (DIPG)[3].

Chemical Identity & Structural Rationale

Before deploying any building block in a multi-step synthesis, a rigorous understanding of its physicochemical properties is paramount. The structural density of 2-Formyl-6-methoxybenzonitrile allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) of the kinase hinge-binding region[3].

Table 1: Chemical and Physical Properties of 2-Formyl-6-methoxybenzonitrile [1]

PropertyValue
Chemical Name 2-Formyl-6-methoxybenzonitrile
CAS Registry Number 21962-51-6
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
SMILES String COC1=CC=CC(C=O)=C1C#N
Appearance Solid (typically off-white to pale yellow)
Storage Conditions Room Temperature (RT)

Causality in Structural Design: The formyl group (-CHO) is a highly reactive electrophile, easily converted into a difluoromethyl group (-CF2H) via nucleophilic fluorination. The resulting -CF2H moiety acts as a lipophilic hydrogen bond donor. This is a strategic bioisostere that enhances both target affinity (via interaction with the ALK2 ATP-binding site backbone) and blood-brain barrier (BBB) penetrance—a non-negotiable requirement for treating brainstem tumors like DIPG[3].

Application in Medicinal Chemistry: Targeting ALK2 in DIPG

DIPG is an aggressive pediatric brainstem cancer characterized by a dismal prognosis and a lack of effective chemotherapeutic options[2]. Genomic profiling has revealed that a significant subset of DIPG patients harbor activating mutations in the ACVR1 gene, which encodes the ALK2 serine/threonine kinase[3].

Mutant ALK2 leads to hyperactive Bone Morphogenetic Protein (BMP) signaling, resulting in the aberrant phosphorylation of SMAD1/5/8 complexes. This cascade drives nuclear translocation and subsequent transcription of genes that promote tumor proliferation[2]. To combat this, researchers have developed potent, ATP-competitive type I inhibitors of ALK2 (such as LDN-214117 and the M4K2009 series)[3]. 2-Formyl-6-methoxybenzonitrile serves as a foundational scaffold for synthesizing conformationally constrained analogs of these inhibitors, allowing precise mapping of the ALK2 ATP pocket[3].

ALK2 Signaling Pathway in DIPG and Inhibitor Intervention.

Synthesis and Derivatization: The DAST Fluorination Protocol

A critical transformation in the synthesis of ALK2 inhibitors is the conversion of the formyl group of 2-Formyl-6-methoxybenzonitrile to a difluoromethyl group[2]. This is achieved using (Diethylamino)sulfur trifluoride (DAST).

Causality & Self-Validation: DAST is chosen over other fluorinating agents (like Deoxo-Fluor) for its optimal balance of reactivity and handling at laboratory scale. The reaction is initiated at 0 °C to control the exothermic release of hydrofluoric acid (HF) and prevent degradation of the nitrile group. Quenching with saturated sodium bicarbonate (NaHCO3) is a self-validating safety mechanism; the cessation of CO2 evolution visually confirms that all residual DAST and HF have been neutralized, ensuring the integrity of the isolated product before downstream coupling[2].

DAST_Reaction Start 2-Formyl-6-methoxybenzonitrile (in anhydrous DCM) Cooling Ice Bath Cooling (0 °C) Start->Cooling DAST Add DAST (4 eq) Dropwise Cooling->DAST Stirring Warm to RT Stir Overnight DAST->Stirring Quench Quench with Sat. NaHCO3 (0 °C) Stirring->Quench Extract Extract (EtOAc) Dry (MgSO4) Quench->Extract Product 2-(Difluoromethyl)- 6-methoxybenzonitrile Extract->Product

DAST-Mediated Fluorination Workflow of 2-Formyl-6-methoxybenzonitrile.

Step-by-Step Experimental Protocol:

  • Preparation: Dissolve 2-formyl-6-methoxybenzonitrile (250 mg, 1.55 mmol) in anhydrous dichloromethane (DCM, 6.0 mL) under an inert atmosphere (argon or nitrogen)[2].

  • Cooling: Submerge the reaction flask in an ice bath to achieve an internal temperature of 0 °C.

  • Reagent Addition: Dropwise, add (diethylamino)sulfur trifluoride (DAST) (0.81 mL, 6.21 mmol, 4.0 equivalents)[2]. The dropwise addition prevents localized heating and minimizes side reactions.

  • Reaction: Remove the ice bath, allow the solution to warm to room temperature, and stir overnight[2].

  • Quenching: Re-cool the reaction mixture in an ice bath. Carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO3) dropwise until effervescence ceases[2].

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc) three times[2].

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude 2-(difluoromethyl)-6-methoxybenzonitrile[2].

Analytical Characterization

To ensure the trustworthiness of the synthetic workflow, the starting material must be rigorously characterized. provides a definitive fingerprint of 2-Formyl-6-methoxybenzonitrile[4]. The distinct singlet at 10.28 ppm confirms the presence of the intact aldehyde, which must completely disappear upon successful DAST fluorination, serving as an internal diagnostic tool for reaction completion.

Table 2: 1H NMR Spectral Assignments (400 MHz, CDCl3) [4]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.28 Singlet (s)1H-Formyl proton (-CHO)
7.74 Triplet (t)1H8.0Aromatic proton (C4-H)
7.60 - 7.58 Multiplet (m)1H-Aromatic proton (C5-H)
7.31 Doublet (d)1H8.4Aromatic proton (C3-H)
4.03 Singlet (s)3H-Methoxy protons (-OCH3)
Conclusion

2-Formyl-6-methoxybenzonitrile is far more than a simple catalog reagent; it is a meticulously designed molecular anchor that enables the synthesis of next-generation ALK2 inhibitors[3]. By leveraging its unique reactivity profile—specifically the facile conversion of its formyl group to a difluoromethyl bioisostere—medicinal chemists can engineer molecules with the requisite potency and BBB permeability to tackle devastating pediatric brain cancers like DIPG[2].

References
  • Ensan, D. (2020). "Developing Small Molecule Inhibitors of ALK2: a Serine/Threonine Kinase Implicated in Diffuse Intrinsic Pontine Glioma." Master of Science Thesis, University of Toronto. URL: [Link]

  • Various Authors (2024). "Discovery of Conformationally Constrained ALK2 Inhibitors." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • Supporting Information. "Strategy for the Synthesis of 2-formylbenzonitriles." The Royal Society of Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 8-Methoxyquinoline Scaffolds from 2-Formyl-6-methoxybenzonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Strategic Rationale & Mechanistic Causality The quinoline pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Strategic Rationale & Mechanistic Causality

The quinoline pharmacophore is a privileged scaffold in drug discovery, frequently embedded in antimalarial, antineoplastic, and antibacterial agents. While the [1] is the gold standard for constructing highly substituted quinolines, it relies on o-aminobenzaldehydes—intermediates that are notoriously unstable and prone to rapid self-condensation.

To circumvent this instability, 2-formyl-6-methoxybenzonitrile (CAS: 21962-51-6) serves as an ideal, bench-stable oxidation-state equivalent. However, directly subjecting o-formylbenzonitriles to nucleophilic cascade reactions (e.g., with amines or enolates) typically yields 5-membered isoindolinone or indenamine derivatives due to the geometric constraints of the adjacent electrophilic centers [3].

To force the formation of the 6-membered quinoline core, we must strategically convert the nitrile group into a primary amine, effectively generating the unstable 2-amino-6-methoxybenzaldehyde in situ. This is achieved via a carefully orchestrated 4-step sequence:

  • Acetalization: Protects the highly electrophilic formyl group from unwanted nucleophilic attack.

  • Hydration: Converts the nitrile to a primary amide under mild alkaline peroxide conditions.

  • Hofmann Rearrangement: Extrudes the nitrile carbon as CO₂, yielding the protected aniline. Mechanistic Insight: The electron-donating 6-methoxy group stabilizes the developing positive charge during the isocyanate migration step, significantly accelerating the rearrangement.

  • Deprotection & Friedländer Annulation: Acidic deprotection reveals the formyl group, which immediately reacts with an α -methylene ketone.

Regiochemical Mapping: A common pitfall is misassigning the final regiochemistry. In 2-formyl-6-methoxybenzonitrile, the methoxy group is ortho to the formyl group and meta to the nitrile. Following the Hofmann rearrangement, the new amine becomes position 1 of the aniline, making the methoxy group position 6. During the Friedländer condensation, the aniline nitrogen becomes N1 of the quinoline, and the formyl carbon becomes C4. Consequently, the methoxy group maps directly to the 8-position of the resulting quinoline ring.

Experimental Workflow & Pathway Visualization

Workflow for the de novo synthesis of 8-methoxyquinolines from 2-formyl-6-methoxybenzonitrile.

Self-Validating Experimental Protocols

Protocol 3.1: Protection via Acetalization

Objective: Mask the formyl group to prevent side reactions during hydration.

  • Charge a round-bottom flask equipped with a Dean-Stark trap with 2-formyl-6-methoxybenzonitrile (10.0 mmol, 1.61 g) and toluene (50 mL).

  • Add ethylene glycol (30.0 mmol, 1.67 mL) and p-toluenesulfonic acid monohydrate (0.5 mmol, 95 mg).

  • Reflux the mixture for 4 hours until water collection ceases.

  • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 3:1). The UV-active starting material ( Rf​≈0.5 ) should be fully consumed, replaced by a less polar acetal spot ( Rf​≈0.7 ).

  • Cool to room temperature, wash with saturated aqueous NaHCO₃ (2 × 25 mL) and brine, dry over Na₂SO₄, and concentrate in vacuo to yield 2-(1,3-dioxolan-2-yl)-3-methoxybenzonitrile as a pale oil.

Protocol 3.2: Nitrile Hydration

Objective: Convert the nitrile to a primary amide without hydrolyzing the acetal.

  • Dissolve the protected nitrile (10.0 mmol) in DMSO (20 mL) and cool to 0 °C.

  • Add anhydrous K₂CO₃ (2.0 mmol, 276 mg), followed by the dropwise addition of 30% aqueous H₂O₂ (50.0 mmol, 5.1 mL). Caution: Exothermic reaction with oxygen evolution.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) will show a dramatic shift to a highly polar spot ( Rf​≈0.15 ), confirming amide formation.

  • Dilute with ice water (100 mL) to precipitate the 2-(1,3-dioxolan-2-yl)-3-methoxybenzamide. Filter, wash with cold water, and dry under vacuum.

Protocol 3.3: Hofmann Rearrangement

Objective: Extrude CO₂ to generate the protected aniline.

  • Suspend the amide (8.0 mmol) in a freshly prepared solution of NaOH (16.0 mmol, 640 mg) in water (15 mL) at 0 °C.

  • Slowly add 10-15% aqueous NaOCl (12.0 mmol, ~7.5 mL). Stir at 0 °C for 1 hour to form the N-chloroamide intermediate.

  • Heat the mixture to 70 °C for 2 hours to drive the rearrangement.

  • Validation Checkpoint: The reaction mixture will transition from a suspension to a clear solution, followed by the separation of an oily amine layer. The product will stain positive (purple/brown) with Ninhydrin.

  • Cool to room temperature, extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield 2-(1,3-dioxolan-2-yl)-3-methoxyaniline.

Protocol 3.4: Deprotection & Friedländer Annulation

Objective: Unmask the formyl group and trap it immediately with an α -methylene ketone.

  • Dissolve the protected aniline (5.0 mmol) in THF (10 mL) and add 20% aqueous HCl (5 mL). Stir at room temperature for 2 hours to deprotect the acetal.

  • Neutralize the mixture carefully with 6M KOH until pH > 10.

  • Immediately add the desired α -methylene ketone (6.0 mmol) and an additional 5 mL of ethanolic KOH (10% w/v).

  • Reflux for 4–6 hours.

  • Validation Checkpoint: The formation of the quinoline core is highly fluorescent under 365 nm UV light.

  • Cool, extract with DCM, and purify via silica gel chromatography to isolate the 8-methoxyquinoline derivative [2].

Quantitative Scope of the Friedländer Annulation

The in situ generated 2-amino-6-methoxybenzaldehyde exhibits excellent reactivity across a diverse range of ketone partners. The electron-donating methoxy group enhances the nucleophilicity of the aniline nitrogen, driving the initial condensation step efficiently.

Ketone PartnerR¹ (C2 Position)R² (C3 Position)Isolated Yield (%)Reaction Time (h)
Acetone-CH₃-H784
Acetophenone-Ph-H825
Ethyl acetoacetate-CH₃-CO₂Et853
Cyclohexanone\multicolumn{2}{c}{-(CH₂)₄- (Fused at C2-C3)}804
3-Pentanone-CH₂CH₃-CH₃756

Note: Yields are calculated over the final two steps (Deprotection + Annulation).

References

  • Synthesis of Quinolines Source: Organic Chemistry Portal URL:[Link]

  • Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Asymmetric tandem hemiaminal-heterocyclization-aza-Mannich reaction of 2-formylbenzonitriles Source: RSC Advances URL:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: National Center for Biotechnology Information (PMC) URL:[Link]

Application

Application Note: Vilsmeier-Haack Formylation of Substituted Benzonitriles

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Mechanistic Insights The Vilsmeier-Haack (VH) reaction is a...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Insights

The Vilsmeier-Haack (VH) reaction is a cornerstone transformation in organic synthesis, utilized to introduce a formyl group (–CHO) onto electron-rich aromatic and heteroaromatic rings [1]. The reaction relies on the generation of a highly electrophilic chloromethyliminium species—the Vilsmeier reagent—typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl ) [2].

While the VH formylation is highly effective for substrates like indoles, pyrroles, and phenols, applying it to benzonitriles presents a unique synthetic challenge. The cyano group (–CN) is strongly electron-withdrawing via both inductive and resonance effects, which heavily deactivates the benzene ring toward electrophilic aromatic substitution (EAS) [3]. Consequently, unsubstituted benzonitrile is entirely inert to Vilsmeier-Haack conditions.

However, substituted benzonitriles bearing strong electron-donating groups (EDGs)—such as methoxy (–OCH ), hydroxy (–OH), or dialkylamino (–NR ) moieties—can successfully undergo formylation. The EDG provides sufficient -electron density to override the deactivating effect of the cyano group, directing the incoming Vilsmeier electrophile primarily to the ortho or para positions relative to the EDG [4].

Mechanistic Causality

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The process occurs in three distinct phases:

  • Electrophile Generation: POCl activates DMF, expelling the dichlorophosphate anion to form the reactive chloromethyliminium ion.

  • Electrophilic Aromatic Substitution (EAS): The activated benzonitrile attacks the iminium ion, forming a Wheland intermediate (sigma complex). The regioselectivity is strictly governed by the EDG.

  • Hydrolysis: The resulting aryl iminium salt is stable under anhydrous conditions. Aqueous workup is mandatory to hydrolyze the iminium intermediate into the final benzaldehyde derivative.

Mechanism DMF DMF + POCl3 (Precursors) VR Vilsmeier Reagent (Chloromethyliminium ion) DMF->VR - PO2Cl2- Wheland Wheland Intermediate (Sigma Complex) VR->Wheland + Substrate Substrate Substituted Benzonitrile (e.g., 4-Methoxybenzonitrile) Substrate->Wheland Iminium Aryl Iminium Salt (Stable in anhydrous media) Wheland->Iminium - HCl Product Formylated Benzonitrile (Target Aldehyde) Iminium->Product + H2O (Hydrolysis)

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on activated benzonitriles.

Substrate Scope and Quantitative Data

The success of the formylation is highly dependent on the steric and electronic nature of the substituents on the benzonitrile ring. Below is a summarized table of representative quantitative data for the VH formylation of various substituted benzonitriles.

Starting MaterialDirecting Group (EDG)Major ProductOptimal Temp (°C)Time (h)Isolated Yield (%)
4-Methoxybenzonitrile –OCH (Strong +M)3-Formyl-4-methoxybenzonitrile80 - 90672 - 78%
4-(Dimethylamino)benzonitrile –N(CH ) (Very Strong +M)3-Formyl-4-(dimethylamino)benzonitrile60 - 70482 - 88%
2-Methoxybenzonitrile –OCH (Strong +M)5-Formyl-2-methoxybenzonitrile90 - 100860 - 65%
3-Hydroxybenzonitrile –OH (Strong +M)2-Formyl-5-hydroxybenzonitrile70 - 80655 - 60%
Unsubstituted Benzonitrile NoneNo Reaction100240%

Note: Yields are highly dependent on the strict exclusion of moisture during the EAS phase and the efficiency of the hydrolysis step.

Experimental Protocol

This protocol describes the standardized workflow for the formylation of an activated benzonitrile (e.g., 4-methoxybenzonitrile).

Reagents and Equipment
  • Substrate: 4-Methoxybenzonitrile (10.0 mmol)

  • Reagents: Phosphorus oxychloride (POCl , 30.0 mmol, 3.0 equiv), anhydrous N,N-dimethylformamide (DMF, 50.0 mmol, 5.0 equiv). Note: DMF acts as both reagent and solvent.

  • Quenching Agent: Saturated aqueous sodium acetate (NaOAc) or 2M NaOH.

  • Equipment: 100 mL two-neck round-bottom flask, reflux condenser, dropping funnel, inert gas (N /Ar) line, magnetic stirrer, and ice bath.

Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent

  • Purge the reaction flask with Argon. Add anhydrous DMF (3.8 mL, ~50 mmol) and cool the flask to 0 °C using an ice-water bath.

  • Transfer POCl (2.8 mL, 30 mmol) to the dropping funnel.

  • Critical Causality: Add POCl dropwise over 15–20 minutes. The formation of the chloromethyliminium ion is highly exothermic. Rapid addition can lead to thermal runaway and degradation of DMF into dimethylamine impurities.

  • Stir the pale-yellow/orange complex at 0 °C for 30 minutes.

Step 2: Substrate Addition and EAS 5. Dissolve 4-methoxybenzonitrile (1.33 g, 10.0 mmol) in a minimal amount of anhydrous DMF (1-2 mL). 6. Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C. 7. Remove the ice bath and gradually heat the reaction mixture to 85 °C. 8. Critical Causality: The deactivating –CN group necessitates thermal energy to drive the EAS. Stir at 85 °C for 6 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexane/EtOAc 3:1).

Step 3: Hydrolysis and Isolation 9. Cool the dark reaction mixture to room temperature, then pour it slowly over 50 g of crushed ice with vigorous stirring. 10. Critical Causality: The intermediate is an aryl iminium salt. To hydrolyze it to the aldehyde, the pH must be carefully adjusted. Slowly add saturated aqueous NaOAc or 2M NaOH until the pH reaches 6-7. Avoid highly basic conditions (pH > 9) as this can trigger Cannizzaro-type side reactions or hydrolysis of the nitrile group. 11. Heat the aqueous mixture gently to 50 °C for 30 minutes to ensure complete hydrolysis of the iminium species. 12. Cool to room temperature and extract with Ethyl Acetate (3 × 30 mL). 13. Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. 14. Purify the crude product via silica gel flash chromatography or recrystallization (e.g., from EtOH) to yield 3-formyl-4-methoxybenzonitrile.

Workflow Step1 1. Reagent Preparation Cool DMF to 0 °C under Argon Step2 2. Vilsmeier Complex Dropwise addition of POCl3 (Exothermic) Step1->Step2 Step3 3. Substrate Addition Add activated benzonitrile at 0 °C Step2->Step3 Step4 4. EAS Reaction Heat to 80-90 °C for 4-8 hours Step3->Step4 Step5 5. Iminium Hydrolysis Quench in ice, adjust pH to 6-7, heat to 50 °C Step4->Step5 Step6 6. Isolation Extraction & Chromatographic Purification Step5->Step6

Figure 2: Step-by-step experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting and Optimization

  • Low Yield / Unreacted Starting Material: If the benzonitrile derivative is highly sterically hindered (e.g., 2,6-dimethoxybenzonitrile), the bulky Vilsmeier reagent may struggle to attack the ring. Solution: Increase the reaction temperature to 100 °C or switch to a more reactive Vilsmeier-type reagent, such as those generated from N-methylformanilide and POCl , or use triflic acid as a promoter.

  • Formation of Tarry Byproducts: Overheating POCl in DMF without the substrate can cause the Vilsmeier reagent to decompose into tarry, polymeric species. Solution: Always form the reagent at 0 °C and add the substrate promptly before heating.

  • Nitrile Hydrolysis: The cyano group is sensitive to strong acids and bases at elevated temperatures. Solution: Ensure the hydrolysis of the iminium salt is conducted in a buffered medium (e.g., sodium acetate) rather than strong aqueous HCl or NaOH.

References

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from[Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ushijima, S., Moriyama, K., & Togo, H. (2012). Practical one-pot transformation of electron-rich aromatics into aromatic nitriles with molecular iodine and aq NH3 using Vilsmeier-Haack reaction. Tetrahedron. Retrieved from[Link]

  • ACS Publications. (2020). Ruthenium-Catalyzed meta-Selective CAr—H Bond Formylation of Arenes. The Journal of Organic Chemistry. Retrieved from[Link]

Method

Application Note: Protocol for the Synthesis of 2-Formyl-6-Methoxy-3-Carbethoxy Quinoline

Introduction and Scientific Rationale The functionalized quinoline scaffold is a privileged structure in modern drug discovery and materials science. Specifically, 2-formyl-6-methoxy-3-carbethoxy quinoline (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The functionalized quinoline scaffold is a privileged structure in modern drug discovery and materials science. Specifically, 2-formyl-6-methoxy-3-carbethoxy quinoline (also known as ethyl 2-formyl-6-methoxyquinoline-3-carboxylate) has emerged as a high-value intermediate. Recent molecular docking and in vitro studies have identified this compound as a potent inhibitor of the SARS-CoV-2 Main Protease (Mpro) [1]. Furthermore, the orthogonal reactivity of its C2-formyl and C3-carbethoxy groups makes it an ideal precursor for the synthesis of complex Schiff base chemosensors (e.g., for ultra-sensitive Hg²⁺ detection) [3] and naturally occurring Luotonin alkaloids [2].

This application note details a highly reliable, two-phase synthetic protocol for this compound, focusing on the critical Riley Oxidation step to selectively convert a C2-methyl group to a C2-formyl group without over-oxidation.

Mechanistic Insights: Causality in Experimental Design

As a researcher, understanding the why behind the methodology is as critical as the how. The synthesis relies on the selective oxidation of ethyl 6-methoxy-2-methylquinoline-3-carboxylate using Selenium Dioxide (SeO₂).

  • Chemoselectivity of SeO₂ : The α-methyl group at the C2 position of the quinoline ring is highly activated (benzylic/allylic-like) due to the electron-withdrawing nature of the adjacent quinoline nitrogen and the C3-carbethoxy group. SeO₂ specifically targets this activated carbon via an initial ene-type reaction, followed by a [2,3]-sigmatropic rearrangement to form a selenium ester intermediate.

  • The Role of Aqueous 1,4-Dioxane : 1,4-Dioxane is chosen for its high boiling point (101 °C), which provides the necessary thermal energy to drive the oxidation. Crucially, the addition of exactly 10% (v/v) water is not arbitrary; water acts as a hydrolytic co-solvent. It rapidly hydrolyzes the intermediate selenium ester into the target aldehyde and elemental selenium (Se⁰). Without water, the reaction stalls at the ester intermediate or leads to unpredictable side reactions [1, 2].

Experimental Protocols

Phase 1: Synthesis of the Precursor

Target: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

  • Condensation : In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-5-methoxybenzaldehyde and 1.1 equivalents of ethyl acetoacetate in absolute ethanol.

  • Catalysis : Add a catalytic amount of Lewis acid (e.g., SnCl₂/ZnCl₂ mixture) or a mild base (piperidine) to promote the Friedländer annulation [2].

  • Cyclization : Reflux the mixture at 70 °C for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate, 8:2).

  • Isolation : Concentrate the solvent under reduced pressure, extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 2-methyl quinoline precursor.

Phase 2: Core Protocol – Riley Oxidation

Target: 2-Formyl-6-methoxy-3-carbethoxy quinoline

Step-by-Step Methodology:

  • Oxidant Activation : In a 100 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 0.015 mol (1.66 g) of freshly prepared/crushed Selenium Dioxide (SeO₂).

  • Solvent Addition : Add 18 mL of 1,4-dioxane and 1.8 mL of deionized water (10% v/v relative to the initial dioxane).

  • Pre-Warming : Warm the mixture to 45 °C with continuous stirring until the SeO₂ is fully dissolved and activated.

  • Substrate Addition : Dissolve 0.01 mol (2.45 g) of the precursor (Ethyl 6-methoxy-2-methylquinoline-3-carboxylate) in 7 mL of 1,4-dioxane. Add this solution dropwise to the warmed SeO₂ mixture over a period of 15 minutes to control the initial exothermic insertion.

  • Reflux : Elevate the temperature to 110 °C and reflux the mixture with constant stirring for exactly 1 hour.

  • Filtration : Remove the flask from heat. While still warm, filter the mixture through a pad of Celite to remove the precipitated red/black elemental selenium. Wash the Celite pad with an additional 10 mL of warm 1,4-dioxane.

  • Workup : Strip off the 1,4-dioxane under reduced pressure. Extract the resulting crude residue with chloroform (3 × 20 mL). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification : Purify the crude product via silica gel column chromatography (100-200 mesh). Elute using a solvent system of Petroleum Ether : Ethyl Acetate (96:4) to isolate the pure 2-formyl-6-methoxy-3-carbethoxy quinoline [1].

Self-Validating System & In-Process Controls

To ensure trustworthiness and reproducibility, the protocol is designed with built-in validation checkpoints:

  • Visual Cue 1 (Oxidant Readiness) : The complete dissolution of SeO₂ at 45 °C confirms the generation of the active oxidizing species (selenous acid in equilibrium).

  • Visual Cue 2 (Stoichiometric Indicator) : During the 110 °C reflux, the solution will deposit a heavy, brick-red to black precipitate. This is elemental selenium (Se⁰). The appearance of this precipitate is a direct, visual confirmation that the redox reaction is actively occurring.

  • Chemical Validation (TLC) : Spot the reaction mixture against the starting material. Dip the developed TLC plate into a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain . The starting material will remain uncolored, while the newly formed aldehyde product will immediately form a bright yellow/orange spot, confirming successful formylation without the need for immediate NMR analysis.

Quantitative Data and Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
Ethyl 6-methoxy-2-methylquinoline-3-carboxylate 245.281.00.01 mol (2.45 g)Starting Material / Substrate
Selenium Dioxide (SeO₂) 110.961.50.015 mol (1.66 g)Selective Oxidant
1,4-Dioxane 88.11Solvent25 mL (Total)High-boiling aprotic solvent
Water (Deionized) 18.02Co-solvent1.8 mLHydrolytic agent for Se-ester
2-Formyl-6-methoxy-3-carbethoxy quinoline 259.261.0 (Theoretical)~2.20 g (Expected 85% yield)Target Product

Process Visualization

SynthesisWorkflow A 2-Amino-5-methoxybenzaldehyde + Ethyl acetoacetate B Friedländer Annulation (Lewis Acid, 70°C) A->B C Ethyl 6-methoxy-2-methylquinoline -3-carboxylate B->C Cyclization D Riley Oxidation (SeO2, 1,4-Dioxane/H2O, 110°C) C->D Allylic Activation E Selenium Ester Intermediate (Mechanistic Transition) D->E SeO2 Insertion F 2-Formyl-6-methoxy-3-carbethoxy quinoline (Target Product) E->F Hydrolysis & Elimination G Filtration of Se(0) & Silica Gel Chromatography F->G Purification

Workflow for the synthesis of 2-formyl-6-methoxy-3-carbethoxy quinoline via Riley oxidation.

References

  • Ebenazer, A. F., Saravanabhavan, M., Ramesh, K. S., Muhammad, S., Al-Sehemi, A. G., & Sampathkumar, N. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Physics and Chemistry of Solids, 170, 110886. URL:[Link]

  • Nagarapu, L., Gaikwad,  . K., & Bantu, R. (2009). An Efficient and Practical Synthesis of Naturally Occurring Alkaloids Luotonin A, B, and E: TBAHS-Catalyzed Synthesis of 2-Dihydroquinazolin-2-ylquinoline. Synthesis, 2009(18), 3145-3148. URL:[Link]

  • Ambaison, F. E., Ramasamy, S. K., Natarajan, S., Venkatesan, G., Alahmadi, T. A., Rohini, P., & Anderson, A. (2024). A carboethoxy quinoline-Derived Schiff base chemosensor: Crystal structure, selective Hg2+ ion detection and its computational study. Environmental Research, 252, 118983. URL:[Link]

Application

Catalytic Transformations of 2-Formyl-6-methoxybenzonitrile: A Guide for Synthetic Chemists

Introduction: 2-Formyl-6-methoxybenzonitrile is a versatile bifunctional aromatic building block poised for a significant role in the synthesis of complex molecular architectures, particularly in the realms of pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-Formyl-6-methoxybenzonitrile is a versatile bifunctional aromatic building block poised for a significant role in the synthesis of complex molecular architectures, particularly in the realms of pharmaceuticals and materials science. Its unique arrangement of a reactive aldehyde, a synthetically flexible nitrile, and an electron-donating methoxy group on a benzene ring provides a powerful handle for a diverse array of catalytic transformations. This guide offers an in-depth exploration of key catalytic methods applicable to this substrate, providing researchers, scientists, and drug development professionals with detailed application notes, field-proven insights, and robust protocols to unlock its synthetic potential.

The strategic positioning of the formyl and cyano groups ortho to each other allows for their participation in elegant cascade reactions, leading to the rapid construction of nitrogen-containing heterocycles. This document will delve into the catalytic methodologies that leverage these functionalities for C-C bond formation, reduction, oxidation, and the synthesis of valuable heterocyclic scaffolds such as quinazolines and isoquinolines.

I. Catalytic Reduction of the Formyl and Cyano Moieties

The selective reduction of either the aldehyde or the nitrile group, or the simultaneous reduction of both, opens up a wide range of synthetic possibilities, leading to amines, alcohols, and aminoalcohols.

A. Chemoselective Reduction of the Formyl Group

The selective reduction of the aldehyde in the presence of a nitrile is a common and valuable transformation. Catalytic transfer hydrogenation offers a mild and efficient alternative to traditional metal hydride reagents.

Protocol 1: Catalytic Transfer Hydrogenation of 2-Formyl-6-methoxybenzonitrile to (2-Cyano-3-methoxyphenyl)methanol

This protocol utilizes a ruthenium-based catalyst and a hydrogen donor for the chemoselective reduction of the aldehyde.

Causality Behind Experimental Choices:

  • Catalyst: Ruthenium trichloride is a readily available and effective catalyst for transfer hydrogenation.

  • Hydrogen Donor: Amberlite® resin formate serves as a stable, solid-supported hydrogen donor, simplifying workup and purification.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction.

  • Temperature: The reaction is typically carried out at a moderate temperature to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol:

  • To a solution of 2-Formyl-6-methoxybenzonitrile (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add Amberlite® resin formate (500 mg) and ruthenium trichloride trihydrate (0.025 mmol).

  • Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the resin.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2-Cyano-3-methoxyphenyl)methanol.

Data Summary Table:

CatalystHydrogen DonorSolventTemperature (°C)Time (h)Yield (%)
RuCl₃·3H₂OAmberlite® resin formateDMF804-6>90

Workflow for Catalytic Transfer Hydrogenation:

Caption: Workflow for the selective reduction of the formyl group.

B. Catalytic Hydrogenation of the Nitrile Group

The reduction of the nitrile group to a primary amine is a fundamental transformation. Catalytic hydrogenation over supported palladium catalysts is a widely used method.

Protocol 2: Catalytic Hydrogenation of 2-Formyl-6-methoxybenzonitrile to 2-(Aminomethyl)-6-methoxybenzaldehyde

This protocol describes the selective reduction of the nitrile group in the presence of the aldehyde. Careful control of reaction conditions is crucial to avoid over-reduction of the aldehyde.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and reusable catalyst for nitrile hydrogenation.

  • Solvent: A mixed solvent system of ethanol and water can enhance catalyst activity and selectivity.[1]

  • Hydrogen Source: Triethylammonium formate can be used as a convenient and safer alternative to gaseous hydrogen.[1]

  • Pressure and Temperature: These parameters are optimized to achieve selective nitrile reduction while minimizing aldehyde reduction.

Experimental Protocol:

  • In a pressure-resistant vessel, dissolve 2-Formyl-6-methoxybenzonitrile (1.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).

  • Add 10% Pd/C (5 mol%) and triethylammonium formate (5.0 mmol).

  • Seal the vessel and stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield 2-(Aminomethyl)-6-methoxybenzaldehyde.

Data Summary Table:

CatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)
10% Pd/CTriethylammonium formateEthanol/Water601275-85

II. Catalytic Oxidation of the Formyl Group

The oxidation of the aldehyde functionality to a carboxylic acid provides another avenue for molecular diversification, enabling the synthesis of amides, esters, and other carboxylic acid derivatives.

Protocol 3: Catalytic Oxidation of 2-Formyl-6-methoxybenzonitrile to 2-Cyano-6-methoxybenzoic Acid

This protocol employs a mild and efficient oxidation system using a manganese catalyst.

Causality Behind Experimental Choices:

  • Catalyst: A non-heme manganese catalyst offers a green and efficient alternative to traditional stoichiometric oxidants.

  • Oxidant: Molecular oxygen (O₂) from the air serves as the ultimate, environmentally benign oxidant.

  • Light Irradiation: Blue light irradiation can promote the catalytic cycle.

  • Solvent: A suitable organic solvent that dissolves the substrate and is stable to the reaction conditions is chosen.

Experimental Protocol:

  • In a reaction vessel equipped with a magnetic stirrer and a blue LED light source, dissolve 2-Formyl-6-methoxybenzonitrile (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).

  • Add the manganese catalyst (1-5 mol%).

  • Stir the reaction mixture under an atmosphere of oxygen (balloon) while irradiating with blue light at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to give 2-Cyano-6-methoxybenzoic Acid.

Data Summary Table:

CatalystOxidantConditionsSolventTime (h)Yield (%)
Mn catalystO₂ (air)Blue light, rtAcetonitrile8-1280-90

III. C-C Bond Forming Reactions

The aldehyde group of 2-Formyl-6-methoxybenzonitrile is a prime site for carbon-carbon bond formation, enabling the extension of the carbon skeleton and the introduction of new functional groups.

A. Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of C=C bonds by reacting an aldehyde with an active methylene compound.[2]

Protocol 4: Knoevenagel Condensation of 2-Formyl-6-methoxybenzonitrile with Malononitrile

This reaction leads to the formation of a highly functionalized benzylidenemalononitrile derivative, a versatile intermediate for further transformations.

Causality Behind Experimental Choices:

  • Catalyst: A weak base such as piperidine or a Lewis acid like Ni(NO₃)₂·6H₂O can effectively catalyze the condensation.[3] Using a water-soluble catalyst allows for a greener reaction medium.

  • Solvent: Aqueous media can be employed for a more environmentally friendly process.[3]

  • Temperature: The reaction often proceeds efficiently at room temperature.

Experimental Protocol:

  • To a stirred solution of 2-Formyl-6-methoxybenzonitrile (1.0 mmol) and malononitrile (1.1 mmol) in water (10 mL), add a catalytic amount of Ni(NO₃)₂·6H₂O (5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry to obtain 2-((2-cyano-3-methoxyphenyl)methylene)malononitrile.

Data Summary Table:

CatalystSolventTemperature (°C)Time (min)Yield (%)
Ni(NO₃)₂·6H₂OWaterRoom Temp.30-60>90
B. Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[4]

Protocol 5: Wittig Reaction of 2-Formyl-6-methoxybenzonitrile with a Phosphonium Ylide

This protocol allows for the introduction of a variety of substituted vinyl groups at the former aldehyde position.

Causality Behind Experimental Choices:

  • Wittig Reagent: The choice of the phosphonium ylide determines the structure of the resulting alkene. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.

  • Base: A strong base such as n-butyllithium or sodium hydride is typically used to generate the ylide in situ from the corresponding phosphonium salt.

  • Solvent: Anhydrous aprotic solvents like THF or DMSO are essential to prevent quenching of the highly basic ylide.

Experimental Protocol:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the desired phosphonium salt (1.1 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C and add a solution of a strong base (e.g., n-BuLi, 1.1 mmol) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution back to 0 °C and add a solution of 2-Formyl-6-methoxybenzonitrile (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Scheme Visualization:

Caption: General scheme for the Wittig olefination of 2-Formyl-6-methoxybenzonitrile.

IV. Synthesis of Heterocycles

The ortho-disposition of the formyl and cyano groups in 2-Formyl-6-methoxybenzonitrile makes it an ideal precursor for the construction of fused heterocyclic systems, most notably quinazolines.

Protocol 6: Catalytic Synthesis of 2-Substituted 8-Methoxyquinazolin-4-amines

This protocol describes a transition-metal-catalyzed three-component reaction for the synthesis of quinazoline derivatives.

Causality Behind Experimental Choices:

  • Catalyst: An iron/copper relay catalytic system can effectively mediate the domino reaction.

  • Nitrogen Source: Sodium azide serves as a dual nitrogen source for the formation of the quinazoline ring.

  • Solvent: A high-boiling polar aprotic solvent like DMF is suitable for this transformation.

Experimental Protocol:

  • To a sealed tube, add 2-Formyl-6-methoxybenzonitrile (1.0 mmol), an aromatic aldehyde (1.2 mmol), sodium azide (2.0 mmol), FeCl₃ (10 mol%), and CuI (10 mol%) in DMF (5 mL).

  • Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 2-substituted 8-methoxyquinazolin-4-amine.

Data Summary Table:

Catalyst SystemNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)
FeCl₃ / CuINaN₃DMF1101260-80

Mechanistic Pathway Overview:

Caption: Simplified mechanistic pathway for the synthesis of quinazolines.

V. Conclusion

2-Formyl-6-methoxybenzonitrile is a highly valuable and versatile starting material for a wide range of catalytic transformations. The protocols and insights provided in this guide demonstrate its utility in the synthesis of diverse molecular scaffolds. The strategic application of modern catalytic methods allows for the selective manipulation of its functional groups, paving the way for the efficient construction of complex molecules with potential applications in drug discovery and materials science. Further exploration of multicomponent reactions and asymmetric catalysis involving this substrate is expected to unveil even greater synthetic possibilities.

References

  • Manikandan, N., Murugavel, S., Kannan, D., & Bakthadoss, M. (2012). 2-Formyl-6-methoxyphenyl cinnamate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2167. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Formyl-6-methoxyphenyl cinnamate.
  • ResearchGate. (n.d.). Formylation of substituted benzonitriles or CuCN promoted cyanation of....
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • PMC. (2025, August 4). Nitrilation of carboxylic acids by PIII/PV-catalysis.
  • Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Alfa Chemistry. (n.d.). Knoevenagel Condensation.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from a relevant Taylor & Francis webpage.
  • ResearchGate. (2019, March 27). (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
  • Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media.
  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

  • IntechOpen. (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • PMC. (n.d.). C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics.
  • ijstr.org. (2020, February 15). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
  • ResearchGate. (2026, February 8). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts.
  • Queen's University Belfast. (2023, June 16). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved from a relevant Queen's University Belfast research portal page.
  • ChemRxiv. (n.d.). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation.
  • University of Liverpool Repository. (n.d.). Decarboxylative Oxygenation of Carboxylic Acids with O2 via a Non-Heme Manganese Catalyst. Retrieved from a relevant University of Liverpool Repository page.
  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from a relevant Banaras Hindu University repository.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from a relevant Chemistry LibreTexts page.
  • Chemoselective reduction of aldehydes by ruthenium trichloride and resin-bound formates. Beilstein Journal of Organic Chemistry.
  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Almac. (2012, April 12). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction.
  • Beilstein Journals. (n.d.). Supporting Information The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaba.
  • MDPI. (2020, August 4). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. Retrieved from [Link]

  • MDPI. (2024, November 15). Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source.
  • Dalal Institute. (n.d.). Wittig Reaction.
  • MalariaWorld. (2022, July 12). Journal of Physics and Chemistry of Solids.
  • ChemRxiv. (n.d.). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion.
  • Der Pharma Chemica. (n.d.). Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's.
  • Frontiers. (n.d.). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System.
  • Semantic Scholar. (2015, April 15). Nitroaldol (Henry) reaction of 2-oxoaldehydes with nitroalkanes as a strategic step for a useful, one-pot.
  • Isoquinoline synthesis. (n.d.). Retrieved from a relevant organic chemistry resource.
  • Google Patents. (n.d.). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • PMC. (n.d.). Wittig and Wittig–Horner Reactions under Sonication Conditions.
  • Semantic Scholar. (2021, December 28). N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst.
  • ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: The Core Challenge: Unraveling the Puzzle of Regioselectivity

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 2-Formyl-6-methoxybenzonitrile. As a Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 2-Formyl-6-methoxybenzonitrile. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the chemical principles that govern this challenging synthesis, equipping you with the knowledge to diagnose and resolve issues leading to low yields.

The primary obstacle in synthesizing 2-Formyl-6-methoxybenzonitrile via classical electrophilic aromatic substitution is regioselectivity. The starting material, 2-methoxybenzonitrile, possesses two directing groups whose electronic influences are not aligned to favor formylation at the desired C6 position.

  • The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. It directs incoming electrophiles to the C3 and C5 positions.

  • The Cyano Group (-CN): This is a deactivating, meta-directing group, withdrawing electron density from the ring. It also directs incoming electrophiles to the C3 and C5 positions.

Therefore, standard formylation methods like the Vilsmeier-Haack reaction, which rely on electrophilic attack, will overwhelmingly favor substitution at the C3 and C5 positions, leading to isomeric impurities and a negligible yield of the target C6 product. Understanding this electronic conflict is the first step in effective troubleshooting.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the most common issues encountered in the synthesis of 2-Formyl-6-methoxybenzonitrile.

FAQ 1: Why is my direct formylation of 2-methoxybenzonitrile resulting in extremely low yields or complete failure?

Answer: This is the most common issue and stems from three primary factors:

  • Unfavorable Regiochemistry: As detailed above, the combined electronic effects of the methoxy and cyano groups direct electrophiles away from the target C6 position. The Vilsmeier-Haack reaction works best on electron-rich aromatic rings, and while the methoxy group activates the ring, the cyano group deactivates it, making the overall substrate less reactive than a simple anisole.[1]

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt formed from DMF and POCl₃) is highly sensitive to moisture and is thermally unstable.[2] It readily hydrolyzes in the presence of water, rendering it inactive. It should always be prepared fresh (in situ) under strictly anhydrous conditions. Exothermic decomposition can also occur, posing a safety hazard at larger scales.[3]

  • Sub-optimal Reaction Conditions: Even if some C6-formylation were possible, conditions must be carefully controlled. High temperatures intended to force the reaction can often lead to decomposition of the reagent and the formation of polymeric tar-like side products.[4]

FAQ 2: My crude reaction mixture shows multiple spots on TLC and complex NMR signals. What are the likely side products?

Answer: A complex product mixture is a clear indicator of non-selective reactions. The most probable impurities are:

  • Isomeric Aldehydes: The primary byproducts will almost certainly be 2-Formyl-3-methoxybenzonitrile and 2-Formyl-5-methoxybenzonitrile , resulting from electrophilic attack at the electronically favored positions.

  • Hydrolysis Products: Aggressive aqueous workup conditions, particularly at non-neutral pH, can lead to the hydrolysis of the nitrile group to the corresponding amide (2-formyl-6-methoxybenzamide) or even the carboxylic acid.

  • Unreacted Starting Material: Incomplete conversion is common if the Vilsmeier reagent has decomposed or if the reaction conditions are too mild for the deactivated substrate.

  • Polymeric Resins: Forced conditions (high heat, prolonged reaction times) can cause polymerization, appearing as an intractable baseline material on a TLC plate or broad, unresolved humps in an NMR spectrum.[4]

FAQ 3: I suspect my Vilsmeier reagent is the problem. How can I ensure its activity?

Answer: Proper preparation and handling of the Vilsmeier reagent are critical.

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Use anhydrous grade DMF and ensure the phosphorus oxychloride (POCl₃) is fresh and has been handled under an inert atmosphere (e.g., argon or nitrogen).

  • Control Temperature During Formation: The reaction between DMF and POCl₃ is exothermic. The reagent should be prepared at a low temperature (typically 0 °C) by adding the POCl₃ dropwise to the DMF.[5] Allowing the temperature to rise can lead to thermal decomposition.[2]

  • Use In Situ: The reagent should be prepared immediately before adding the substrate. Storing the pre-formed reagent is not recommended due to its instability.[2]

A More Effective Strategy: Directed ortho-Metalation (DoM)

Given the inherent regioselectivity issues with electrophilic substitution, a more robust and reliable method is Directed ortho-Metalation (DoM) . This strategy leverages the ability of the methoxy group to direct a strong base to deprotonate the adjacent C6 position, creating a nucleophilic organometallic intermediate that can then react with a formylating agent.

This approach bypasses the electronic preferences of electrophilic substitution and provides a direct, high-yield route to the desired product.

Experimental Protocol: DoM Synthesis of 2-Formyl-6-methoxybenzonitrile

This protocol outlines the key steps for the DoM approach. Warning: This procedure involves pyrophoric reagents (n-BuLi) and requires strict anhydrous and inert atmosphere techniques.

Step 1: Preparation

  • Thoroughly oven-dry all glassware and allow it to cool under a stream of dry argon or nitrogen.

  • Prepare a solution of 2-methoxybenzonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF).

Step 2: Lithiation (Deprotonation)

  • Cool the THF solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (approx. 1.1 eq.) dropwise via syringe, keeping the internal temperature below -70 °C. The methoxy group directs this deprotonation to the C6 position.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

Step 3: Formylation (Electrophilic Quench)

  • Add anhydrous N,N-dimethylformamide (DMF) (approx. 1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.

Step 4: Workup and Purification

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Process Flow Diagram: Directed ortho-Metalation

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification Start Start: Anhydrous Setup Substrate Dissolve 2-methoxybenzonitrile in anhydrous THF Start->Substrate Cooling Cool to -78 °C Substrate->Cooling Lithiation Add LDA or n-BuLi (Deprotonation at C6) Cooling->Lithiation Formylation Add anhydrous DMF (Formylation) Lithiation->Formylation Warm Warm to RT Formylation->Warm Quench Quench with aq. NH4Cl Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure 2-Formyl-6- methoxybenzonitrile Purify->Product

Caption: Workflow for the Directed ortho-Metalation (DoM) synthesis.

Advanced Troubleshooting & Data Summary

This table provides a quick reference for diagnosing and solving common problems during the synthesis.

Problem Observed Probable Cause(s) Recommended Action(s)
No reaction (DoM method) 1. Inactive organolithium reagent (LDA/n-BuLi).2. Presence of moisture or other proton sources.3. Starting material impurity.1. Titrate the organolithium reagent before use.2. Ensure all glassware is scrupulously dry and solvents are anhydrous.3. Purify starting material if necessary.
Low Yield (DoM method) 1. Incomplete lithiation (insufficient base or time).2. Temperature fluctuations (warming too early).3. inefficient quenching with DMF.1. Increase equivalents of base slightly (e.g., to 1.2 eq.) or extend lithiation time.2. Maintain strict temperature control at -78 °C.3. Ensure DMF is anhydrous and added slowly.
Multiple Products (DoM) 1. Scrambling of the lithiated intermediate due to elevated temperatures.2. Reaction of n-BuLi with the nitrile group.1. Maintain low temperature throughout addition and stirring.2. Use LDA, which is a bulkier, non-nucleophilic base, to minimize attack at the nitrile.
Difficult Purification Isomeric byproducts from an attempted Vilsmeier-Haack reaction co-eluting with the product.Switch to the more selective DoM synthesis. If using column chromatography, try different solvent systems (e.g., Toluene/Acetone or Dichloromethane/Methanol) to improve separation.
Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Product Q1 Which method was used? Start->Q1 Method_VH Vilsmeier-Haack Q1->Method_VH Electrophilic Formylation Method_DoM Directed ortho-Metalation Q1->Method_DoM Organometallic Route VH_Cause Likely Cause: Unfavorable Regioselectivity Method_VH->VH_Cause DoM_Check1 Check Reagents & Conditions Method_DoM->DoM_Check1 VH_Action Action: Switch to Directed ortho-Metalation (DoM) method. VH_Cause->VH_Action DoM_Cause1 Inactive Base? (e.g., old n-BuLi) DoM_Check1->DoM_Cause1 DoM_Cause2 Moisture Present? DoM_Check1->DoM_Cause2 DoM_Cause3 Temp Control Issue? DoM_Check1->DoM_Cause3 DoM_Action1 Titrate organolithium reagent before use. DoM_Cause1->DoM_Action1 DoM_Action2 Ensure anhydrous solvents and setup. DoM_Cause2->DoM_Action2 DoM_Action3 Maintain strict -78 °C control. DoM_Cause3->DoM_Action3

Sources

Optimization

Vilsmeier-Haack Formylation: A Technical Guide to Temperature Management

Welcome to the Technical Support Center for the Vilsmeier-Haack Reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack Reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the critical role of temperature management. Moving beyond simple protocols, we will explore the causality behind experimental choices to ensure the scientific integrity and success of your work.

Section 1: Frequently Asked Questions (FAQs) about Temperature Control

This section addresses fundamental questions regarding the thermal dynamics of the Vilsmeier-Haack reaction.

Q1: What is the standard temperature profile for a Vilsmeier-Haack reaction?

A1: The reaction is not conducted at a single temperature but follows a two-stage profile, each with distinct thermal requirements.

  • Vilsmeier Reagent Formation: The initial formation of the Vilsmeier reagent—a chloroiminium salt generated from a formamide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)—is an exothermic process.[1][2] It is crucial to perform this step at low temperatures, generally between 0°C and 10°C , to ensure the stability of the newly formed reagent.[3][4]

  • Reaction with Substrate: The temperature for the subsequent formylation step is highly dependent on the substrate's reactivity. For electron-rich, activated substrates (e.g., pyrroles, indoles, phenols), the reaction is often continued at low temperatures (0°C to room temperature) to prevent side reactions.[3][5] For less reactive, deactivated substrates, carefully controlled heating may be necessary, with temperatures sometimes reaching 80-120°C to drive the reaction to completion.[3][6]

Q2: Why is the Vilsmeier reagent's thermal stability such a critical concern?

A2: The Vilsmeier reagent is a highly reactive, electrophilic species, which is precisely why it is an effective formylating agent. However, this reactivity also makes it inherently unstable.[2]

  • Thermal Decomposition: The reagent is known to be thermally unstable and can undergo exothermic decomposition, especially at temperatures above 50°C.[2][7][8] This decomposition not only reduces the concentration of the active formylating agent, leading to lower yields, but can also trigger a dangerous, uncontrolled rise in temperature and pressure known as a thermal runaway.[2][7]

  • Moisture Sensitivity: The reagent is also extremely sensitive to moisture. Water will rapidly hydrolyze the reagent, neutralizing its reactivity and generating corrosive byproducts.[2][4]

Due to these stability issues, the Vilsmeier reagent is almost always prepared in situ and used immediately.[1]

Q3: How does the electronic nature of the substrate dictate the reaction temperature?

A3: The principle of the Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5] The Vilsmeier reagent is a relatively weak electrophile, meaning the reaction works best with electron-rich aromatic and heteroaromatic compounds.[5]

  • Electron-Rich Substrates (Activated): Substrates with electron-donating groups (e.g., amines, ethers, alkyl groups) readily react with the Vilsmeier reagent. For these compounds, lower temperatures are employed to control the reaction rate, prevent polymerization (a common issue with sensitive substrates like furan), and ensure high regioselectivity.[3][4] Excessive heat provides enough energy to overcome the activation barrier for formylation at less electronically favored positions, leading to a mixture of isomers.[3]

  • Electron-Poor Substrates (Deactivated): Substrates with electron-withdrawing groups (e.g., nitro, cyano, acyl groups) are less reactive. To achieve a reasonable reaction rate, heating is often required.[3][9] However, this must be done cautiously, as higher temperatures also increase the rate of reagent decomposition.

Section 2: Troubleshooting Guide: Symptom-Based Problem Solving

This section is structured to help you diagnose and solve common problems where temperature is a likely root cause.

Symptom 1: Low or No Product Yield

Q: My yield is disappointingly low, and I recovered most of my starting material. Could the temperature have been too low?

A: Yes, this is a classic symptom of insufficient activation energy. If the substrate is moderately deactivated or if the reaction time is too short, the reaction may not proceed to completion at low temperatures.

  • Proposed Solution: While monitoring the reaction by Thin-Layer Chromatography (TLC), slowly and carefully warm the reaction mixture. For moderately reactive substrates, allowing the mixture to warm to room temperature and stir for several hours may be sufficient.[4] For deactivated substrates, you may need to gently heat the reaction, for instance, to 40-60°C.[9] Always be mindful of the potential for reagent decomposition at higher temperatures.

Q: My yield is low, and the reaction mixture turned into a dark, intractable tar. Was the temperature too high?

A: This is a strong indication that the temperature was too high, especially when using sensitive, electron-rich substrates like furans or pyrroles.[4]

  • Causality: The Vilsmeier-Haack reaction is exothermic.[7] Inadequate cooling or adding reagents too quickly can create localized "hot spots."[3][4] This excess heat can cause the starting material or the product to polymerize or decompose, resulting in the formation of tars and a significant drop in yield.[3]

  • Preventative Measures:

    • Maintain Strict Low Temperatures: Begin the reaction at 0°C or even lower (using an ice-salt bath) and ensure your cooling system can handle the exotherm.[3]

    • Control Reagent Addition: Add the POCl₃ to the DMF, and subsequently the substrate to the Vilsmeier reagent, slowly and dropwise with vigorous stirring to ensure efficient heat dissipation.[4]

    • Consider an In Situ Approach: A safer process involves mixing the substrate with DMF first and then slowly adding POCl₃. This allows the Vilsmeier reagent to be consumed as soon as it is formed, preventing the accumulation of the unstable intermediate and reducing the risk of a runaway reaction.[7][8]

Symptom 2: Formation of Multiple Products (Poor Regioselectivity)

Q: I've isolated my product, but NMR analysis shows it's a mixture of isomers. How can temperature manipulation improve this?

A: Poor regioselectivity is often a consequence of excessive thermal energy. While the electronic properties of the substrate are the primary drivers of selectivity, high temperatures can provide enough energy to allow the reaction to occur at less-favored positions.[3]

  • Proposed Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Maintaining the reaction between 0°C and room temperature is often sufficient to favor formylation at the most electronically activated and sterically accessible position.

Symptom 3: Uncontrolled Exotherm and Reaction Runaway

Q: My reaction suddenly heated up, and the solvent began to boil, releasing fumes. What happened?

A: You experienced a thermal runaway, a severe safety hazard in Vilsmeier-Haack reactions.[7] This occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.

  • Causality: This is typically caused by the rapid, uncontrolled decomposition of the Vilsmeier reagent, which is itself highly exothermic.[2][7] The primary triggers are:

    • Accumulation of Unreacted Reagent: Adding the POCl₃ or the substrate too quickly can lead to a buildup of unreacted reagents. When the reaction finally initiates, it does so with great force.

    • Cooling Failure: A failure in the cooling bath allows the reaction's inherent exotherm to raise the internal temperature to the point of decomposition.

  • Prevention is Critical:

    • Ensure Adequate Cooling: Use a reliable cooling bath and monitor the internal reaction temperature with a thermometer.

    • Slow, Controlled Dosing: Reagents must be added slowly and in a controlled manner.[7] The reaction should be "dosing controlled," meaning the rate of reaction is dictated by the rate of reagent addition.[8]

    • Never Leave the Reaction Unattended: This is especially true during the reagent addition phases.

Section 3: Protocols & Best Practices
Data Presentation: Recommended Starting Temperatures for Various Substrates
Substrate ClassActivating/Deactivating NatureTypical Temperature RangeNotes
Pyrroles, IndolesHighly Activated0°C to Room TemperatureVery sensitive to heat; polymerization is a risk.[4]
Anilines, PhenolsActivated0°C to 40°CGenerally reactive; lower temperatures improve selectivity.[5]
Furan DerivativesActivated but Sensitive0°C to 10°CProne to polymerization under acidic and hot conditions.[4]
Activated BenzenesModerately ActivatedRoom Temperature to 60°Ce.g., Toluene, Anisole.
NaphthalenesLess Activated40°C to 80°CRequires some heating to proceed at a reasonable rate.
Deactivated AromaticsDeactivated80°C to 120°CRequires forcing conditions; monitor for reagent decomposition.[3][6]
Experimental Protocol: Temperature-Controlled Formylation of Furan

This protocol illustrates the critical temperature control points for a sensitive substrate.

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.[4]

  • Reagent Preparation: In the reaction flask, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). In the dropping funnel, place freshly distilled furan (1.0 eq.).[4]

  • Vilsmeier Reagent Formation (Critical Temperature Step): Cool the reaction flask containing DMF to 0°C using an ice bath. With vigorous stirring, add freshly distilled phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via a syringe. Crucially, maintain the internal reaction temperature below 10°C during the entire addition. The mixture will become a yellowish, crystalline mass.[4] After the addition is complete, continue stirring for an additional 30 minutes at 0°C.

  • Reaction with Substrate (Critical Temperature Step): Add the furan from the dropping funnel dropwise to the Vilsmeier reagent. Ensure the temperature does not rise above 10°C during this addition. After the furan addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours. Let the mixture warm to room temperature and continue stirring for an additional 2-4 hours. Monitor progress by TLC.[4]

  • Work-up: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral (pH 7-8). This step is highly exothermic. [3] Extract the product with a suitable organic solvent, wash, dry, and concentrate under reduced pressure.

Section 4: Visual Aids
Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism cluster_reagent_formation Stage 1: Vilsmeier Reagent Formation cluster_formylation Stage 2: Electrophilic Aromatic Substitution cluster_workup Stage 3: Hydrolysis DMF DMF POCl3 POCl₃ Adduct Initial Adduct VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) Adduct->VilsmeierReagent Fast Temp1 Critical Temp: 0-10°C (Exothermic) Adduct->Temp1 SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex Electrophilic Attack Temp1->VilsmeierReagent Substrate Ar-H (Substrate) Substrate->SigmaComplex IminiumSalt Iminium Salt SigmaComplex->IminiumSalt Rearomatization Temp2 Critical Temp: 0-120°C (Substrate Dependent) SigmaComplex->Temp2 Product Ar-CHO (Aldehyde Product) IminiumSalt->Product Temp2->IminiumSalt Workup H₂O (Work-up) Workup->Product Troubleshooting_Yield Start Symptom: Low or No Yield CheckAppearance What did the reaction mixture look like? Start->CheckAppearance CleanReaction Clean reaction, starting material recovered CheckAppearance->CleanReaction Clean DarkTar Dark, intractable tar or polymer formed CheckAppearance->DarkTar Tarry TempTooLow Potential Cause: Temperature too low or reaction time too short CleanReaction->TempTooLow TempTooHigh Potential Cause: Temperature too high, runaway or decomposition DarkTar->TempTooHigh SolutionLow Solution: 1. Slowly warm mixture while monitoring by TLC. 2. Increase reaction time. TempTooLow->SolutionLow SolutionHigh Solution: 1. Improve cooling (ice-salt bath). 2. Slow reagent addition rate. 3. Ensure vigorous stirring. TempTooHigh->SolutionHigh

Caption: A decision-making workflow for troubleshooting low product yield.

Section 5: References
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • Ballyn, M., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. [Link]

  • Ballyn, M., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. [Link]

  • Pawar, S. D., & Patil, S. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Yang, J., et al. (n.d.). A Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Retrieved from [Link]

  • Krysin, M. Y., et al. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity Troubleshooting in 2-Formyl-6-methoxybenzonitrile Workflows

Welcome to the Advanced Chem-Tech Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific chemoselective and regioselective challenges associated with 2-Formy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chem-Tech Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific chemoselective and regioselective challenges associated with 2-Formyl-6-methoxybenzonitrile (CAS: 21962-51-6).

This building block possesses three distinct functional groups—a nitrile (-CN), a formyl (-CHO), and a methoxy (-OCH3) group—arranged in a highly functionalized 1,2,6-trisubstituted benzene ring. Successfully manipulating this molecule requires a deep understanding of the causality behind reagent choice, solvent effects, and steric environments.

📊 Quantitative Data: Substituent Directing Effects

Before diving into specific troubleshooting scenarios, it is critical to understand the electronic and steric baseline of the molecule. The table below summarizes the theoretical directing effects that govern electrophilic aromatic substitution (EAS) on this scaffold.

SubstituentRing PositionElectronic EffectDirecting BehaviorSteric Hindrance Contribution
-CN (Nitrile) C1Strongly Deactivating (-M, -I)Meta (Directs to C3, C5)Low
-CHO (Formyl) C2Deactivating (-M, -I)Meta (Directs to C4, C6)Medium
-OCH3 (Methoxy) C6Strongly Activating (+M, -I)Ortho/Para (Directs to C5, C3)High

Note: C4 is the only fully unsubstituted position that is meta to the methoxy group, making it highly deactivated. All EAS reactions will competitively target C3 and C5.

🧪 FAQ 1: Chemoselective Nucleophilic Additions (Aldehyde vs. Nitrile)

Q: When performing Grignard additions to 2-Formyl-6-methoxybenzonitrile, I observe a complex mixture of secondary alcohols (from the aldehyde) and imines/ketones (from the nitrile). How can I selectively target the formyl group?

The Causality: While the formyl group is inherently more electrophilic than the nitrile group, highly reactive and highly aggregated Grignard reagents in standard solvents like Tetrahydrofuran (THF) often lack the discrimination required to avoid attacking the nitrile[1]. The root cause is the Schlenk equilibrium and the coordination sphere of the magnesium ion. By switching the solvent to 2-methyltetrahydrofuran (2-MeTHF), the steric bulk of the solvent alters the aggregation state of the Grignard reagent, significantly dampening its reactivity toward the less electrophilic nitrile while maintaining rapid addition to the aldehyde[1].

G A 2-Formyl-6-methoxybenzonitrile B Target: Aldehyde Addition A->B Pathway A C Target: Nitrile Addition A->C Pathway B D Use 2-MeTHF at -78°C B->D E Protect Aldehyde (Acetal) C->E H Secondary Alcohol D->H Chemoselective F Grignard Addition to Nitrile E->F G Acidic Deprotection F->G I Ketone + Aldehyde G->I Regiocontrolled

Workflow for chemoselective nucleophilic addition targeting either the formyl or nitrile group.

🔬 Self-Validating Protocol: Chemoselective Grignard Addition
  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-Formyl-6-methoxybenzonitrile (1.0 equiv) and anhydrous 2-MeTHF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath to achieve a strict internal temperature of -78 °C.

  • Addition: Dropwise add the Grignard reagent (1.05 equiv) over 15 minutes. Do not exceed 1.05 equivalents to prevent secondary attacks.

  • Self-Validation Check (In-Process): After 30 minutes, quench a 0.1 mL aliquot with saturated aqueous NH4​Cl . Analyze via LC-MS. The presence of the [M+H]+ peak for the secondary alcohol without +14 Da or +28 Da imine/ketone adducts validates that the nitrile remains unreacted.

  • Workup: Quench the bulk reaction with saturated NH4​Cl at -78 °C, warm to room temperature, and extract with Ethyl Acetate (3x). Dry over MgSO4​ and concentrate.

🧪 FAQ 2: Selective Deoxofluorination of the Formyl Group

Q: I need to convert the formyl group to a difluoromethyl ( −CHF2​ ) group. How do I prevent the nitrile from hydrolyzing or reacting during the fluorination?

The Causality: (Diethylamino)sulfur trifluoride (DAST) is the optimal reagent for this transformation[2]. The chemoselectivity is driven by the fundamental mechanism of DAST, which requires an initial nucleophilic attack by an oxygen atom onto the electron-deficient sulfur of the DAST molecule. Because the nitrile group lacks an oxygen atom, it cannot initiate this mechanistic cascade. Therefore, DAST acts as a perfectly chemoselective reagent for the aldehyde, leaving the nitrile completely intact under mild conditions[3].

🔬 Self-Validating Protocol: DAST Deoxofluorination
  • Setup: In a thoroughly dried flask under nitrogen, dissolve 2-Formyl-6-methoxybenzonitrile (250 mg, 1.55 mmol) in anhydrous Dichloromethane (DCM, 6.0 mL)[2].

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add DAST (0.81 mL, 6.21 mmol, ~4.0 equiv) dropwise via syringe[2].

  • Reaction: Remove the ice bath and allow the solution to warm to room temperature. Stir overnight (approx. 14 hours)[2].

  • Self-Validation Check (In-Process): Monitor via TLC (Hexanes/EtOAc). The highly UV-active, polar starting material spot should disappear, replaced by a fast-running, less polar difluoromethyl spot. The absence of baseline material confirms the nitrile has not hydrolyzed to an amide.

  • Quench & Extraction: Cool the reaction back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO3​ (Caution: Exothermic, HF gas evolution). Extract with EtOAc (3x). Combine organic layers, dry over MgSO4​ , filter, and concentrate[2].

🧪 FAQ 3: Regiocontrolled Electrophilic Aromatic Substitution (EAS)

Q: Bromination of the aromatic ring yields an inseparable mixture of C3 and C5 substituted isomers. How can I force regioselectivity?

The Causality: As shown in our quantitative data table, the −OCH3​ group strongly activates the C3 and C5 positions. Because both positions are highly activated, standard electrophiles (like Br2​ in Acetic Acid) will attack both, leading to poor regioselectivity.

To solve this, you must exploit steric hindrance or transition-metal directing groups. C3 is sterically hindered by the adjacent formyl group, while C5 is hindered by the methoxy group. Using a highly bulky electrophile source (e.g., N-Bromosuccinimide in cold DMF) can slightly favor the less hindered position. Alternatively, bypassing traditional EAS in favor of Palladium-catalyzed, cyano-directed C–H activation guarantees exclusive ortho-functionalization relative to the nitrile group, entirely overriding the methoxy group's +M directing effect[4].

EAS A EAS on 2-Formyl-6-methoxybenzonitrile B -OCH3 (C6): Activating (+M) A->B C -CHO (C2) / -CN (C1): Deactivating (-M) A->C J Pd-Catalyzed Directed C-H Activation A->J Alternative Strategy D Directs to C3 & C5 B->D E Meta to C3 & C5 C->E F Competition between C3 and C5 D->F E->F G C3: Hindered by -CHO F->G H C5: Hindered by -OCH3 F->H I Bulky Electrophile Favors C5 G->I H->I

Logical relationship of directing effects governing electrophilic aromatic substitution.

🔬 Self-Validating Protocol: Cyano-Directed Halogenation
  • Setup: In a sealed tube, combine 2-Formyl-6-methoxybenzonitrile (1.0 equiv), N-Halosuccinimide (NXS, 1.2 equiv), and Pd(OAc)2​ (10 mol%)[4].

  • Solvent: Add Trifluoroacetic Acid (TFA) as the solvent. The acidic medium suppresses standard EAS and promotes the Pd-insertion cycle[4].

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Validation: The cyano group acts as a Type-II directing group, coordinating the Palladium catalyst and forcing C-H activation exclusively at the ortho position (C6 is blocked by methoxy, forcing activation at the other available ortho site if applicable, or overriding standard EAS rules)[4].

📚 References

  • Title: Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran Source: Journal of Chemical Research / ResearchGate URL: [Link]

  • Title: Developing Small Molecule Inhibitors of ALK2: a Serine/Threonine Kinase Implicated in Diffuse Intrinsic Pontine Glioma Source: Scholaris (Canadian Institutional Repository) URL: [Link]

  • Title: Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Bridging the Gap: Correlating Experimental and Computational Data for 2-Formyl-6-methoxybenzonitrile Derivatives

In the landscape of modern drug discovery and materials science, the synergy between experimental analysis and computational modeling is not just beneficial; it is essential. For researchers working with nuanced molecula...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the synergy between experimental analysis and computational modeling is not just beneficial; it is essential. For researchers working with nuanced molecular scaffolds like 2-Formyl-6-methoxybenzonitrile and its derivatives, this integrated approach provides a deeper understanding of molecular structure, reactivity, and potential applications. These compounds, belonging to the broader class of benzonitriles, are of significant interest due to their versatile chemical nature and potential as precursors in the synthesis of various biologically active molecules and functional materials.[1][2]

This guide offers a comprehensive comparison of experimental and computational data for 2-Formyl-6-methoxybenzonitrile derivatives. Moving beyond a simple list of protocols, we will delve into the causality behind experimental choices and the logic of computational setups. Our objective is to provide a self-validating framework that empowers researchers to confidently correlate their laboratory findings with theoretical predictions, ultimately accelerating the research and development lifecycle.

The Foundational Pillars: Experimental Synthesis and Characterization

The journey of understanding any new compound begins with its creation and empirical characterization. The synthesis of 2-Formyl-6-methoxybenzonitrile derivatives often involves multi-step reactions, which necessitate robust analytical techniques for purification and structural confirmation.

Experimental Protocol: Synthesis and Purification

A common synthetic route to a derivative, such as 2-Formyl-6-methoxyphenyl cinnamate, involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with a suitable acyl chloride in the presence of a base.[3]

Step-by-Step Synthesis of 2-Formyl-6-methoxyphenyl cinnamate:

  • Reaction Setup: To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde (1 mmol) and potassium carbonate (1.5 mmol) in acetonitrile, add (2E)-3-phenylprop-2-enoyl chloride (1 mmol).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, evaporate the acetonitrile. Add ethyl acetate and water to the crude mixture for extraction.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield colorless blocks of the pure compound.[3]

The purity and structural integrity of the synthesized compound are then confirmed using a suite of spectroscopic techniques.

The Spectroscopic Fingerprint: Experimental Data Acquisition

Spectroscopy provides the empirical "fingerprint" of a molecule. For our target derivatives, Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are indispensable tools.

FT-IR and FT-Raman Spectroscopy

Vibrational spectroscopy probes the various stretching, bending, and torsional motions within a molecule.[4]

  • Experimental Protocol:

    • FT-IR: The FT-IR spectrum is typically recorded in the solid phase using the KBr pellet technique over a range of 4000-400 cm⁻¹.[5]

    • FT-Raman: The FT-Raman spectrum is also recorded on the solid powder sample in the region of 4000-100 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the elucidation of the molecular skeleton.[6]

  • Experimental Protocol:

    • ¹H and ¹³C NMR spectra are recorded on a solution of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically Tetramethylsilane (TMS).[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are related to the presence of chromophores and conjugation.[8]

  • Experimental Protocol:

    • The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., chloroform or methanol) over a wavelength range of 200-800 nm.[9]

The Digital Twin: Computational Modeling and Data Prediction

Computational chemistry, particularly Density Functional Theory (DFT), allows us to create a "digital twin" of our molecule and predict its spectroscopic properties.[4][10] This predictive power is invaluable for confirming experimental findings and understanding the underlying electronic structure.

Computational Protocol: DFT Calculations
  • Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p).[7][11][12]

  • Vibrational Frequency Calculation: Following optimization, the harmonic vibrational frequencies are calculated at the same level of theory. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an appropriate factor to improve agreement with experimental data.[5][13]

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR isotropic shielding constants, which are then converted to chemical shifts by referencing them to the calculated shielding of TMS.[11][14]

  • Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[10][15][16]

Below is a diagram illustrating the integrated workflow for comparing experimental and computational data.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis & Purification ftir FT-IR/FT-Raman synthesis->ftir nmr NMR Spectroscopy synthesis->nmr uvvis UV-Vis Spectroscopy synthesis->uvvis compare_vib Compare Vibrational Frequencies ftir->compare_vib compare_nmr Compare NMR Chemical Shifts nmr->compare_nmr compare_uv Compare UV-Vis Spectra uvvis->compare_uv optimization Geometry Optimization (DFT) vib_freq Vibrational Frequencies optimization->vib_freq nmr_calc NMR Chemical Shifts (GIAO) optimization->nmr_calc uv_calc UV-Vis Spectra (TD-DFT) optimization->uv_calc vib_freq->compare_vib nmr_calc->compare_nmr uv_calc->compare_uv analysis Structural & Electronic Analysis compare_vib->analysis compare_nmr->analysis compare_uv->analysis

Caption: Integrated workflow for experimental and computational analysis.

Head-to-Head Comparison: Experimental vs. Computational Data

The true power of this dual approach lies in the direct comparison of the data. Below, we present hypothetical yet representative data for a 2-Formyl-6-methoxybenzonitrile derivative to illustrate this comparison.

Vibrational Frequencies (cm⁻¹)

The calculated vibrational frequencies are scaled to account for systematic errors in the computational method.[5] A good agreement between the scaled theoretical and experimental frequencies helps in the definitive assignment of vibrational modes.[6]

Functional GroupExperimental FT-IR (cm⁻¹)Calculated (Scaled) DFT (cm⁻¹)Vibrational Assignment
C-H (aldehyde)28502845Stretching
C≡N22302235Stretching
C=O16901685Stretching
C-O-C (methoxy)12501245Asymmetric Stretching
C-O-C (methoxy)10301025Symmetric Stretching
¹³C NMR Chemical Shifts (ppm)

Computational methods can accurately predict ¹³C NMR chemical shifts, which is a powerful tool for structure verification.[14]

Carbon AtomExperimental ¹³C NMR (ppm)Calculated GIAO (ppm)
C=O (aldehyde)190.5191.2
C≡N117.3117.9
C-CN115.8116.5
C-CHO135.2135.8
C-OCH₃160.1160.7
O-CH₃56.456.9
UV-Vis Absorption

TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help in understanding the nature of the electronic transitions.[17]

SolventExperimental λmax (nm)Calculated TD-DFT λmax (nm)Electronic Transition
Chloroform255, 310258, 315π → π*

The molecular structure of a representative 2-Formyl-6-methoxybenzonitrile derivative is shown below.

Caption: Molecular structure of 2-Formyl-6-methoxybenzonitrile.

Conclusion and Future Outlook

The integrated approach of combining experimental data with computational predictions provides a robust framework for the structural and electronic characterization of 2-Formyl-6-methoxybenzonitrile derivatives. The close agreement between the experimental and calculated spectroscopic data validates both the synthesized structure and the computational methodology employed. This synergy not only enhances the confidence in research findings but also provides deeper insights into the molecular properties that govern the behavior of these compounds. As computational methods continue to improve in accuracy and efficiency, their role in complementing and guiding experimental research will become even more pronounced, paving the way for the accelerated discovery and development of novel molecules with desired functionalities.

References

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  • Kawsar, S. M. A., Kabir, A. K. M. S., & Rahman, M. M. (2015). Synthesis, characterization and microbial screening of some new methyl 4, 6-o-(4-methoxybenzylidene)-?-D-glucopyranoside Derivatives. International Journal of Pure and Applied Chemistry, 10(1), 1-12. [Link]

  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. [Link]

  • da Silva, A. B., de Oliveira, A. S., de Oliveira, E. C., & de Almeida, L. C. (2022). UV-Vis absorption spectra calculated with TD-DFT: B3LYP/6-31++G(d,p) of the DpS compared with the: (a) monoester E1; (b) di-ester E2; (c) monoester E3. [The inserts present the experimental UV-Vis spectra of the DpS contrasted with E1 (a), E2 (b) and E3 (c)]. Molecules, 27(1), 1-15. [Link]

  • Ebenazer, A. F., Saravanabhavan, M., Ramesh, K. S., Muhammad, S., Al-Sehemi, A. G., & Sampathkumar, N. (2021). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1239, 130513. [Link]

  • Shivaraj, B. S., et al. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. ResearchGate. [Link]

  • Tumas, F., & Luber, S. (2021). Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics. Journal of Chemical Information and Modeling, 61(3), 1221-1232. [Link]

  • Manikandan, N., Murugavel, S., Kannan, D., & Bakthadoss, M. (2012). 2-Formyl-6-methoxyphenyl cinnamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2167. [Link]

  • Editorial. (2023). Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences”. International Journal of Molecular Sciences, 24(16), 12903. [Link]

  • da Silva, A. B., de Oliveira, A. S., de Oliveira, E. C., & de Almeida, L. C. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 239. [Link]

  • Kącka-Zych, A., & Łapczuk-Krygier, A. (2016). A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. Structural Chemistry, 28(3), 745-753. [Link]

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Comparative

evaluation of the green chemistry aspects of 2-Formyl-6-methoxybenzonitrile synthesis

As the pharmaceutical industry shifts toward sustainable manufacturing, the synthesis of highly functionalized building blocks must be scrutinized through the lens of green chemistry. 2-Formyl-6-methoxybenzonitrile (also...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts toward sustainable manufacturing, the synthesis of highly functionalized building blocks must be scrutinized through the lens of green chemistry. 2-Formyl-6-methoxybenzonitrile (also known as 2-cyano-3-methoxybenzaldehyde) is a critical intermediate in the synthesis of isoindolinones and small-molecule ALK2 inhibitors implicated in the treatment of Diffuse Intrinsic Pontine Glioma (DIPG) [1][1].

This guide provides an objective, data-driven comparison of the primary synthetic pathways to 2-formyl-6-methoxybenzonitrile, evaluating their environmental impact, scalability, and mechanistic efficiency.

Comparative Analysis of Synthetic Pathways

The synthesis of ortho-formylbenzonitriles generally falls into three strategic categories. Below is an evaluation of these pathways, contrasting traditional methods with modern green alternatives.

Pathway A: Benzal Bromide Hydrolysis
  • Traditional Approach: Radical bromination of 2-methyl-6-methoxybenzonitrile yields a gem-dibromide intermediate, which is traditionally hydrolyzed using stoichiometric silver nitrate (AgNO₃) in aqueous acetonitrile. While effective, this generates massive heavy-metal waste streams and suffers from a critically high Environmental Factor (E-factor).

  • Green Alternative: Recent methodologies have demonstrated that hydrolysis can be achieved in a simple, metal-free dioxane/water system under thermal conditions. This eliminates the need for toxic metal drivers, significantly improving the atom economy and safety profile of the reaction [2][2].

Pathway B: Organolithium-Mediated Formylation
  • Approach: Starting from 2-bromo-3-methoxybenzonitrile, lithium-halogen exchange is performed using n-butyllithium (n-BuLi), followed by quenching with dimethylformamide (DMF).

  • Green Evaluation: This route is fundamentally misaligned with green chemistry principles. It requires cryogenic temperatures (-78 °C) to prevent nucleophilic attack on the sensitive nitrile group, resulting in an enormous energy penalty at scale. Furthermore, the use of highly pyrophoric n-BuLi poses severe safety and handling risks.

Pathway C: Metal-Catalyzed Cyanation
  • Traditional Approach: The Rosenmund-von Braun reaction converts 2-bromo-3-methoxybenzaldehyde to the target nitrile using stoichiometric copper(I) cyanide (CuCN) in refluxing DMF. This process is highly toxic and generates stoichiometric copper waste.

  • Green Alternative: Transition-metal (Pd or Ni) catalyzed cyanation utilizing potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source. K₄[Fe(CN)₆] is a non-toxic, inexpensive food additive. When deployed in a biphasic aqueous system, it acts as a sustainable cyanide surrogate, drastically reducing the toxicity of the waste stream [3][3].

Pathways SM1 2-Methyl-6-methoxy- benzonitrile P1 Pathway A Radical Bromination & Hydrolysis SM1->P1 SM2 2-Bromo-3-methoxy- benzonitrile P2 Pathway B Organolithium Formylation SM2->P2 SM3 2-Bromo-3-methoxy- benzaldehyde P3 Pathway C Metal-Catalyzed Cyanation SM3->P3 Prod 2-Formyl-6-methoxy- benzonitrile P1->Prod Green: Dioxane/H2O Traditional: AgNO3 P2->Prod n-BuLi, DMF (-78°C) P3->Prod Green: K4[Fe(CN)6] Traditional: CuCN

Fig 1. Comparison of synthetic pathways to 2-formyl-6-methoxybenzonitrile.

Quantitative Sustainability Metrics

The following table summarizes the performance of each pathway against core green chemistry metrics.

Synthetic PathwayKey ReagentsEst. YieldAtom EconomyE-factorEnergy DemandToxicity Profile
A (Traditional) NBS, AgNO₃, CH₃CN85-90%PoorVery HighModerate (Reflux)High (Ag waste)
A (Green) NBS, Dioxane/H₂O91-94%ModerateMediumModerate (100°C)Low
B (Organolithium) n-BuLi, DMF60-70%PoorHighHigh (-78°C)High (Pyrophoric)
C (Traditional) CuCN, DMF75-80%PoorHighHigh (150°C)Very High (Cu/CN)
C (Green) Pd cat., K₄[Fe(CN)₆]82-88%HighLowModerate (85°C)Low (Non-toxic CN)

Validated Experimental Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies detail the execution of the two greenest routes identified in our evaluation.

Protocol 1: Metal-Free Hydrolysis of Benzal Bromides (Pathway A - Green)

This protocol exploits a mixed aqueous-organic solvent system to drive hydrolysis without silver additives [2][2].

  • Substrate Solvation: Dissolve 2-(dibromomethyl)-6-methoxybenzonitrile (10.0 mmol) in a 3:1 mixture of 1,4-dioxane (30 mL) and deionized water (10 mL).

    • Causality: Dioxane acts as a miscible co-solvent to fully solubilize the highly lipophilic gem-dibromide, while water serves as the nucleophile for the solvolytic displacement of the bromide ions.

  • Thermal Activation: Heat the reaction mixture to 100 °C (reflux) under continuous stirring.

    • Causality: The elevated temperature provides the necessary activation energy for the sequential substitution and elimination of HBr, bypassing the need for heavy metal (Ag⁺) precipitation drivers.

  • In-Process Control (IPC): Monitor the reaction progress via TLC (Ethyl Acetate/Hexane 4:6) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Product Isolation: Cool the mixture to room temperature, dilute with 50 mL of water, and extract with ethyl acetate (3 x 40 mL).

    • Validation: The organic layer will contain the aldehyde, while the acidic aqueous layer retains the HBr byproduct.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via short-path silica gel chromatography to yield 2-formyl-6-methoxybenzonitrile.

Protocol 2: Pd-Catalyzed Cyanation with K₄[Fe(CN)₆] (Pathway C - Green)

This protocol utilizes a biphasic system to control the release of cyanide, preventing catalyst poisoning [4][4].

  • Reagent Loading: To an oven-dried Schlenk flask, add 2-bromo-3-methoxybenzaldehyde (5.0 mmol), K₄[Fe(CN)₆]·3H₂O (1.0 mmol, providing 6.0 mmol of CN⁻), Pd(OAc)₂ (2 mol%), XPhos ligand (4 mol%), and Na₂CO₃ (5.0 mmol).

  • Solvent Degassing: Add a thoroughly degassed 1:1 mixture of 1,4-dioxane and water (20 mL).

    • Causality: Degassing prevents the oxidative deactivation of the Pd(0) active species. The biphasic nature of the solvent is critical; K₄[Fe(CN)₆] is insoluble in pure organics. Its gradual dissolution in the aqueous phase ensures a low, steady concentration of dissolved cyanide, preventing the formation of catalytically dead[Pd(CN)₄]²⁻ complexes.

  • Reaction Execution: Heat the biphasic mixture to 85 °C under an argon atmosphere for 12 hours.

  • Workup & Validation: Cool to room temperature and filter the mixture through a short pad of Celite.

    • Validation: This filtration step traps insoluble iron and palladium salts, ensuring the final product is free of heavy metal contamination.

  • Isolation: Extract the filtrate with ethyl acetate, concentrate the organic phase, and purify via column chromatography.

Mechanistic Insights: Controlled Cyanide Release

The success of the green cyanation route hinges on the precise orchestration of the catalytic cycle. If the concentration of CN⁻ in the organic phase is too high, it will irreversibly bind to the Pd(0) center, halting the reaction. The biphasic system acts as a kinetic regulator for the transmetalation step.

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition Ar-Br + Pd(0) → Ar-Pd(II)-Br Pd0->OA TM Transmetalation K4[Fe(CN)6] (aq) → CN- transfer OA->TM Biphasic controlled release RE Reductive Elimination Ar-CN + Pd(0) regeneration TM->RE RE->Pd0

Fig 2. Catalytic cycle for the green Pd-catalyzed cyanation using K4[Fe(CN)6].

References

  • Developing Small Molecule Inhibitors of ALK2: a Serine/Threonine Kinase Implicated in Diffuse Intrinsic Pontine Glioma. Scholaris.ca. Available at:[Link]

  • Reaction of benzal bromides in water/dioxane system for easy access to benzaldehydes and 2-formylbenzonitriles. Arkat-usa.org. Available at: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. MIT Open Access Articles. Available at: [Link]

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆]. National Institutes of Health (NIH). Available at: [Link]

Sources

Validation

Method 1: The "Gold Standard" – Palladium-Catalyzed Sonogashira Cross-Coupling/Cyclization

The benzofuran scaffold is a privileged heterocyclic pharmacophore embedded in numerous FDA-approved therapeutics (e.g., amiodarone, vilazodone) and biologically active natural products. For drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran scaffold is a privileged heterocyclic pharmacophore embedded in numerous FDA-approved therapeutics (e.g., amiodarone, vilazodone) and biologically active natural products. For drug development professionals and synthetic chemists, selecting the optimal synthetic route requires balancing yield, atom economy, scalability, and environmental impact.

This guide objectively benchmarks three distinct synthetic paradigms for benzofuran construction: the traditional "gold standard" transition-metal-catalyzed cross-coupling, modern atom-economical C–H functionalization, and emerging green photoredox catalysis.

Overview The tandem Sonogashira coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclodehydration, remains the most robust and widely adopted method for constructing 2-substituted benzofurans 1.

Causality & Mechanistic Insights The experimental choice of a Pd(II) precatalyst (such as Pd(PPh3​)2​Cl2​ ) over Pd(PPh3​)4​ is highly deliberate. Pd(II) complexes are air-stable and generate the active Pd(0) species in situ, ensuring highly reproducible oxidative addition into the robust aryl halide bond. CuI acts as an indispensable co-catalyst, forming a copper acetylide intermediate that rapidly accelerates transmetalation 2. The addition of an organic base (e.g., Et3​N ) serves a dual purpose: it acts as an acid scavenger for the generated hydrogen halide and subsequently deprotonates the phenol, driving the intramolecular nucleophilic attack onto the activated alkyne to close the furan ring.

Sonogashira A o-Halophenol + Terminal Alkyne BB BB A->BB B Pd(0) Oxidative Addition C Cu(I) Transmetalation D Reductive Elimination (C-C Bond) C->D E o-Alkynylphenol Intermediate D->E F Intramolecular Cyclization (C-O Bond) E->F Base / Heat G 2-Substituted Benzofuran F->G BB->C

Mechanistic pathway of the Pd/Cu-catalyzed Sonogashira coupling and cyclization.

Self-Validating Experimental Protocol

  • Setup: In an oven-dried Schlenk flask under argon, charge 2-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh3​)2​Cl2​ (5 mol%), and CuI (5 mol%).

  • Solvent/Base Addition: Add degassed DMF (0.2 M) and anhydrous Et3​N (3.0 equiv). Validation Check: The mixture will immediately darken to a deep brown/black, indicating the formation of the active Pd(0) species.

  • Reaction: Stir at 80°C for 6–8 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1). Validation Check: The disappearance of the UV-active o-iodophenol spot and the emergence of a highly fluorescent higher- Rf​ spot confirms successful cyclization.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

Method 2: The Atom-Economical Approach – Rhodium-Catalyzed C–H Activation

Overview Traditional cross-couplings require pre-halogenated substrates, which adds synthetic steps and generates stoichiometric halide waste. Rhodium-catalyzed C–H activation circumvents this by directly functionalizing unactivated C–H bonds, significantly improving atom economy 3.

Causality & Mechanistic Insights Utilizing a highly electrophilic Rh(III) catalyst (e.g., [Cp∗RhCl2​]2​ ) in conjunction with a directing group (such as an amide) forces the metal into close proximity with the ortho C–H bond, ensuring strict regioselectivity. Vinylene carbonate is employed as a highly effective, safe, solid acetylene surrogate. The Rh(III) center undergoes electrophilic metalation, followed by migratory insertion of the vinylene carbonate. Subsequent decarboxylation and reductive elimination yield the C4-functionalized benzofuran without the need for explosive alkyne gases 4.

Rhodium A Substituted Benzamide BB BB A->BB B Rh(III) Catalyst Coordination C Directed C-H Activation D Vinylene Carbonate Insertion C->D E Migratory Insertion D->E F Decarboxylation & Cyclization E->F G C4-Substituted Benzofuran F->G BB->C

Rhodium-catalyzed C-H activation and annulation using vinylene carbonate.

Self-Validating Experimental Protocol

  • Setup: In a sealed pressure tube, combine the benzamide derivative (1.0 equiv), vinylene carbonate (1.5 equiv), [Cp∗RhCl2​]2​ (2.5 mol%), and AgSbF6​ (10 mol%) to act as a halide abstractor.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE). Validation Check: The mixture will transition from pale yellow to a deep, clear red upon addition of the silver salt, indicating the generation of the active cationic Rh(III) species.

  • Reaction: Heat the sealed tube at 110°C for 16 hours.

  • Monitoring: Vent carefully (due to CO2​ evolution). GC/MS sampling should show the exact mass of the desired benzofuran minus the directing group cleavage.

  • Workup: Filter through a short pad of Celite to remove silver/rhodium particulates, concentrate, and purify.

Method 3: The Green Alternative – Visible-Light Photoredox Catalysis

Overview Driven by the pharmaceutical industry's shift toward sustainable chemistry, photoredox catalysis offers a metal-free, room-temperature alternative for synthesizing complex benzofurans 5.

Causality & Mechanistic Insights Traditional thermal cyclizations require harsh heating (>100°C) and toxic transition metals. By employing an organic photocatalyst (e.g., Acridinium dyes) under visible light irradiation, the catalyst reaches a highly oxidizing excited state. Single Electron Transfer (SET) from the electron-rich phenol generates a radical cation intermediate. This highly reactive species undergoes rapid intramolecular radical annulation with a tethered or intermolecular alkyne, followed by hydrogen atom transfer (HAT) to restore aromaticity 6. This pathway operates entirely at ambient temperatures.

Photoredox A Phenol Derivative + Alkyne BB BB A->BB B Visible Light Irradiation C Photocatalyst Excitation (e.g., Acridinium) D Single Electron Transfer (SET) C->D E Radical Cation Intermediate D->E F Radical Annulation E->F G Benzofuran Scaffold F->G BB->C

Visible-light-induced photoredox radical annulation for benzofuran synthesis.

Self-Validating Experimental Protocol

  • Setup: In a clear glass vial, dissolve the phenol-alkyne substrate (1.0 equiv) and 9-mesityl-10-methylacridinium perchlorate (Fukuzumi’s catalyst, 5 mol%) in degassed MeCN.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Validation Check: A steady quenching of the photocatalyst's bright yellow fluorescence under irradiation indicates efficient Single Electron Transfer (SET) is occurring.

  • Reaction: Stir at room temperature for 12 hours under an inert atmosphere.

  • Workup: Evaporate the solvent directly. The crude mixture is usually exceptionally clean, requiring only a short silica plug (Hexanes/EtOAc) to yield the pure benzofuran.

Quantitative Benchmarking Data

The table below summarizes the core performance metrics of each methodology to aid in synthetic route selection:

MetricPd-Catalyzed SonogashiraRh-Catalyzed C–H ActivationVisible-Light Photoredox
Typical Yields 75% – 95%60% – 85%50% – 82%
Atom Economy Low (Generates HX waste)High (Direct C–H functionalization)Very High (Often additive-free)
Reaction Temperature 80°C – 120°C100°C – 120°CRoom Temperature (25°C)
Substrate Scope Extremely broad; highly tolerantLimited by directing group necessityExcellent for electron-rich substrates
Environmental Impact High (Heavy metals, toxic solvents)Moderate (Rare earth metals)Low (Metal-free, LED energy)
Scalability Excellent (Industrial standard)Moderate (Catalyst cost is prohibitive)Good (Requires flow chemistry for scale)

Conclusion

For immediate, reliable synthesis of benzofuran libraries during early-stage drug discovery, the Pd-catalyzed Sonogashira method remains unparalleled in substrate tolerance. However, for late-stage functionalization where pre-halogenation is impossible, Rh-catalyzed C–H activation provides a highly targeted, atom-economical solution. Finally, as process chemistry shifts toward sustainability, Photoredox catalysis represents the future of heterocyclic synthesis, offering mild, metal-free conditions that preserve delicate molecular architectures.

References

  • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: MDPI URL: [Link]

  • Title: Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes Source: ACS Publications URL: [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL: [Link]

  • Title: Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer Source: Osaka University / ACS Catalysis URL: [Link]

  • Title: Visible-Light Induced Metal-Free Organophotocatalyzed Synthesis of Biologically Active Benzofuran Derivatives Source: ResearchGate URL: [Link]

  • Title: Visible-Light-Induced 1,6-Enynes Triggered C–Br Bond Homolysis... Source: The Journal of Organic Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Formyl-6-methoxybenzonitrile

Essential Safety and Handling Guide for 2-Formyl-6-methoxybenzonitrile This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Formyl-6-methoxybenzonitrile. The proced...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 2-Formyl-6-methoxybenzonitrile

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Formyl-6-methoxybenzonitrile. The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals. The information is synthesized from safety data for structurally similar compounds, establishing a robust framework for safe laboratory practices.

Hazard Identification and Risk Assessment

Based on available data for similar compounds, 2-Formyl-6-methoxybenzonitrile is anticipated to be classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Irritation: Causes skin irritation.[4][5][6]

  • Eye Irritation: Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][6]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4] It is crucial to handle this compound with stringent safety precautions to mitigate these risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection Level Engineering Controls Hand Protection Eye and Face Protection Body Protection Respiratory Protection
Standard Handling Chemical Fume HoodDouble-gloving with nitrile or neoprene gloves.[1] Regularly inspect for tears or punctures.Chemical splash goggles and a face shield.[1][5]Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[1]Not generally required if handled exclusively within a certified chemical fume hood.[1]
High-Risk Operations (e.g., large quantities, potential for aerosolization) Closed system or glove boxHeavy-duty nitrile or butyl rubber gloves.As above.A chemical-resistant apron or suit should be worn over the lab coat.[5]A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[7][8]
Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.

Workflow for Handling 2-Formyl-6-methoxybenzonitrile

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep_sds Review Safety Data for Analogs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe disp_container Use Sealed, Labeled Hazardous Waste Containers cleanup_waste->disp_container cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_protocol Follow Institutional and Local Disposal Regulations disp_container->disp_protocol

Caption: Workflow for the safe handling of 2-Formyl-6-methoxybenzonitrile.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the safety data for structurally similar compounds.

    • Ensure a certified chemical fume hood is operational.[9]

    • Have a spill kit readily accessible. The kit should contain absorbent materials and labeled waste disposal bags.[1]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • All manipulations, including weighing and transferring, must be conducted within a chemical fume hood to minimize inhalation exposure.[7]

    • Avoid the formation of dust and aerosols.[5]

    • Use appropriate tools for transfers (e.g., spatulas, weighing paper).

    • Keep the container tightly closed when not in use.[4]

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.[1]

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if necessary.[1]

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1]

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1][5]

Disposal Plan

All waste containing 2-Formyl-6-methoxybenzonitrile must be treated as hazardous waste.

  • Solid Waste: Collect any contaminated solid waste (e.g., filter paper, absorbent materials) in a clearly labeled, sealed container.[1]

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container according to your institution's guidelines.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Formyl-6-methoxybenzonitrile".[1]

  • Regulations: Dispose of all waste in accordance with federal, state, and local regulations.[4][9]

Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][10]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6]

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Formyl-2-methylbenzonitrile.
  • (n.d.).
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 2,6-Dimethoxybenzonitrile, 97%.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, November 11). SAFETY DATA SHEET.
  • ThermoFisher. (2010, August 30). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 2-Methoxy-6-methylbenzonitrile | CS-W021712.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-6-methylbenzonitrile. PubChem. Retrieved from [Link]

  • Benchchem. (n.d.). Personal protective equipment for handling 3-(2-Oxo-acetyl)-benzonitrile.
  • (n.d.). Benzonitrile - HAZARD SUMMARY.
  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 63509-7.
  • Organic Syntheses Procedure. (n.d.). methoxyacetonitrile.
  • Oxford Lab Fine Chem LLP. (n.d.). BENZONITRILE - (For Synthesis) MSDS CAS.
  • Cole-Parmer. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Formyl-3-methoxybenzonitrile. PubChem. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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